cis-Chalcone

Catalog No.
S625012
CAS No.
614-46-0
M.F
C15H12O
M. Wt
208.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Chalcone

CAS Number

614-46-0

Product Name

cis-Chalcone

IUPAC Name

(Z)-1,3-diphenylprop-2-en-1-one

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11-

InChI Key

DQFBYFPFKXHELB-QXMHVHEDSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)C2=CC=CC=C2

The exact mass of the compound cis-Chalcone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Instability of cis-Chalcone

Author: Smolecule Technical Support Team. Date: February 2026

The fundamental reason for the scarcity of natural cis-chalcone lies in its molecular structure and properties, which contrast sharply with its trans-isomer [1] [2].

The table below summarizes the key differences:

Property trans-Chalcone This compound
Thermodynamic Stability Higher (preferred state) Lower [2]
Spatial Arrangement Aromatic rings on opposite sides of double bond Aromatic rings on same side of double bond, causing steric hindrance [2]
Natural Abundance Widespread in plants [1] [3] [4] Extremely rare; typically a synthetic or photo-induced product [2]
UV Absorption (λmax) ~340 nm ~254 nm [2]

This steric strain in the cis-isomer creates a high energy state, making it prone to rapid conversion (isomerization) to the more stable trans configuration [2].

Research Context and Detection

While you will not find this compound listed as a major component in plants like licorice or apples, research acknowledges its existence under controlled, non-biological conditions.

  • Photo-induced Formation: The primary method for generating this compound is the UV-light irradiation of trans-chalcone in solution. Advanced chromatographic techniques have been used to isolate the cis-isomer from such photo-irradiated mixtures [2].
  • Advanced Synthesis: A specific synthetic route developed by Yoshizawa et al. (2000) using siloxypropynes and strong acids was reported to achieve a high cis/trans ratio of 99:1 [2].

The following diagram illustrates the relationship between the trans and cis isomers and the energy required for their interconversion, which underpins the natural scarcity of the cis form.

G Trans trans-Chalcone (More Stable) Cis This compound (Less Stable) Trans->Cis  Requires Energy  (e.g., UV Light) Cis->Trans  Spontaneous  Relaxation Energy Energy Barrier

Relationship between trans and this compound isomers

A Practical Path for Research

For researchers seeking this compound, the most reliable strategy is synthesis rather than isolation from natural sources.

  • Focus on trans-Chalcone from Nature: Numerous plants are excellent sources of stable trans-chalcones and their derivatives, such as licorice, tomatoes, and apples [4]. These can serve as starting materials.
  • Synthesize and Isolate: Synthesize chalcones via standard methods (e.g., Claisen-Schmidt condensation) to obtain the trans-isomer, then use photo-irradiation techniques to convert a portion to the cis-isomer [2].
  • Employ Advanced Separation: Use techniques like chiral or preparative chromatography to isolate the this compound from the reaction mixture immediately after synthesis, taking care to minimize its exposure to light and heat to prevent reversion [2].

References

Comprehensive Technical Guide to Cis-Chalcone Conformational Analysis: Methods, Applications, and Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chalcone Conformational Chemistry

Chalcones, bearing the 1,3-diarylprop-2-en-1-one framework, represent a privileged scaffold in medicinal chemistry and materials science with demonstrated biological activities including antitubercular, anticancer, and anti-inflammatory properties. These α,β-unsaturated ketones exhibit complex conformational behavior due to rotation around single bonds in their enone system, leading to distinct conformers with different stability and properties. The conformational flexibility of chalcones significantly influences their biological activity, optical properties, and potential for drug development, making detailed conformational analysis essential for rational design of chalcone-based therapeutics.

The fundamental conformational behavior of chalcones arises from two distinct structural features: cis-trans isomerism of the α,β-unsaturated double bond and the s-cis/s-trans conformation of the enone system relative to the adjacent single bonds. While the trans-isomer is generally more thermodynamically stable and predominates in most prepared chalcones, cis-isomers and different enone conformations play crucial roles in specific biological interactions and material properties. This technical guide comprehensively examines the conformational landscape of cis-chalcones through computational, experimental, and biological lenses, providing researchers with methodologies and insights essential for advancing chalcone-based research and drug development.

Chalcone Conformers: Structural Fundamentals

Cis-Trans Isomerism in Chalcones
  • Geometrical isomers: Chalcones exhibit cis (Z) and trans (E) configuration around the α,β-unsaturated double bond, with the trans-isomer being thermodynamically more stable and predominantly isolated in synthetic preparations. [1]

  • Conformational equilibria: In addition to geometrical isomerism, chalcones exist in several conformers that interconvert by rotation along single bonds, primarily influenced by substitution patterns on the aryl rings rather than solvent polarity alone. [2] [3]

S-Cis/S-Trans Conformational Analysis

The orientation of the carbonyl group and α,β-double bond in chalcones gives rise to two distinct conformers with different stability and properties:

Table 1: Comparison of Chalcone Conformers

Conformer Description Relative Stability Structural Features
s-cis Carbonyl and double bonds positioned cis with respect to each other More stable (lower activation energy) Relatively planar geometry [4]
s-trans Double bonds trans configured with respect to each other Less stable (≈24.5 kJ/mol higher energy) Definitely nonplanar [4]

The s-cis conformer predominates in most chalcone systems due to its greater stability, though sterically hindered substituents (such as α-methyl groups) can shift this equilibrium toward the s-trans conformer. [1] This conformational preference has significant implications for biological activity and interactions with enzyme active sites, particularly in the case of chalcone isomerase, which shows strong stereoselectivity for specific conformers. [5]

Computational Analysis of Chalcone Conformers

Density Functional Theory (DFT) Methodology

Computational protocols for chalcone conformational analysis primarily employ Density Functional Theory (DFT) with specific parameters:

  • Method: CAM-B3LYP coupled with standard 6-311++G(d,p) basis set
  • Solvent effects: Modeled using Polarizable Continuum Model (PCM) within the Integral Equation Formalism (IEF-PCM)
  • Properties analyzed: Molecular geometry, frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and nonlinear optical (NLO) properties [3]

This methodology has demonstrated good correlation with experimental data and is widely used for chalcones and related molecular chromophores. The systematic investigation of cis-alkenyl substituted chalcones using DFT-B3LYP/6-311++G(d,p) provides key insights into their stability and electronic properties compared to trans conformers. [2]

Stability and Electronic Properties

Computational analysis reveals significant differences between cis and trans chalcone conformers:

Table 2: Stability and Thermodynamic Parameters of Chalcone Conformers

Parameter cis-Conformer Trends trans-Conformer Trends
Relative Stability Generally less stable More thermodynamically stable
Specific Example 1-Butenyl cis Chalcone (1-BC) shows greatest stability among cis conformers -
Energy Difference s-cis conformer more stable than s-trans by ~24.5 kJ/mol [4] -
Thermal Energy (T-E) 2-Butenyl chalcone (2-BC) shows highest values [2] Lower than corresponding cis conformers
Entropy (S) 2-Butenyl chalcone (2-BC) shows highest values [2] Generally lower
Heat Capacity (Cv) 2-Butenyl chalcone (2-BC) shows highest values [2] Generally lower

The 1-Butenyl cis Chalcone (1-BC) demonstrates the greatest stability among cis conformers, with the polarity of the solvent and geometry of the conformer significantly impacting stability. [2] Additionally, cis 1-BC causes the greatest shifts in vibrational frequencies (7 cm⁻¹ in gas phase, 6 cm⁻¹ in n-hexane and ethanol) compared to unsubstituted chalcone, followed by cis divinyl chalcone (DVC) and cis E-propenyl chalcone (E-PC). [2]

Vibrational Analysis and NLO Properties

Vibrational spectroscopy combined with DFT calculations provides critical insights into chalcone conformers:

  • Characteristic frequencies: The most striking vibrational difference between chalcones and dihydrochalcones is the absence of the molecular double bond in the latter, which eliminates C=C-H wagging vibrations between 950-750 cm⁻¹. [3]
  • NLO properties: Chalcones exhibit promising nonlinear optical responses due to their extensive π-system that favors intramolecular charge transport, though dihydrochalcones (saturated analogs) generally show strong hypsochromism and lower NLO behavior compared to original chalcones. [3]

Experimental Characterization Techniques

IR Multiple Photon Dissociation (IRMPD) Spectroscopy

IRMPD action spectroscopy has emerged as a powerful technique for distinguishing chalcone isomers and conformers through several methodological steps:

A Sample Preparation B ESI Mass Spectrometry A->B C Ion Isolation B->C D IR Radiation C->D E Photodissociation D->E D->E resonant absorption F Mass Analysis E->F G Spectral Comparison F->G

Experimental workflow for IRMPD conformational analysis

  • Sample preparation: Prepare 10 μM solutions of chalcones in acidified (1% HCOOH) methanol to favor protonation, delivering [M+H]⁺ ions into the gas phase by electrospray ionization (ESI). [4]
  • Instrumentation: Couple a 3D quadrupole ion trap mass spectrometer to the beamline of a free-electron laser (e.g., FELIX), performing mass isolation of specific ions before IR irradiation. [4]
  • Spectral acquisition: Record IRMPD spectra at several levels of laser pulse energy attenuation to prevent excessive depletion of parent ions and minimize fragment ions below the low mass cutoff. [4]
  • Data interpretation: Compare experimental IRMPD spectra with calculated IR spectra from DFT to identify specific conformers and their vibrational signatures. [4]

This technique has proven particularly effective for discriminating between naringenin and its structural isomer naringenin chalcone, which show nearly identical behavior in other analytical techniques. The spectral range between 1400-1700 cm⁻¹ provides specific signatures for distinguishing these isomeric forms. [4]

X-ray Crystallography and Hirshfeld Analysis

Single-crystal X-ray diffraction provides definitive structural information for chalcone conformers:

  • Conformational assignment: The crystal structure of a chalcone derivative with triphenylamine moiety (C₃₂H₂₃NO₂) shows the molecule adopts an s-cis conformation with respect to the C=O and C=C bonds. [6]
  • Crystal packing: Molecules in the crystal lattice are linked by C-H⋯O hydrogen bonds, forming chains extended parallel to [010], with additional weak C-H⋯π interactions consolidating the crystal packing. [6]
  • Disorder handling: One phenyl ring of the triphenylamine moiety may be disordered over two sets of sites, requiring appropriate modeling during structure refinement. [6]

Hirshfeld surface analysis complements crystallographic data by quantifying intermolecular interactions and visualizing molecular packing patterns in the crystal lattice, providing insights into the stability of specific conformations in the solid state.

Complementary Analytical Techniques

Additional methodologies provide valuable supporting data for chalcone conformational analysis:

  • Ion mobility-mass spectrometry (IMS): While sometimes limited in differentiating isomeric chalcones, IMS provides complementary data on molecular shape and collision cross-sections. [4]
  • Collision-induced dissociation (CID): Measurements of phenomenological threshold energies for fragment ions can provide indirect information on chalcone conformation and stability. [4]
  • High-resolution FT-ICR-MS: Delivers accurate mass measurements for elemental composition confirmation of chalcone conformers and their fragments. [4]

Biological Implications and Applications

Enzyme Stereoselectivity and Catalysis

Chalcone isomerase (CHI) catalyzes the cyclization of chalcones to flavanones and exhibits remarkable stereoselectivity for specific chalcone conformers according to computational studies:

A Chalcone Substrate B s-cis Conformer A->B C s-trans Conformer A->C D CHI Active Site B->D C->D E Stronger Binding D->E F Weaker Binding D->F G Flavanone Product E->G

CHI enzyme selectivity for chalcone conformers

  • Binding affinity: Molecular dynamics simulations and binding free energy calculations indicate s-cis conformers have much higher binding affinity with CHI compared to s-trans conformers, primarily due to different hydrogen bond networks. [5]
  • Active site conformations: The conformational change of active site residue T48 from indirect to direct hydrogen bonding with substrates significantly improves binding affinity without altering the binding mode. [5]
  • Catalytic efficiency: Different active site conformations in CHI show significant differences (≈4 kcal/mol) in free-energy barriers for the cyclization reaction, with closer proximity of a positively charged lysine residue enhancing catalytic power. [7]
Structure-Activity Relationships in Drug Design

Conformational analysis directly impacts the pharmacological properties of chalcone-based therapeutics:

  • Antitubercular activity: Pyridyl chalcones with lipophilic A-rings (e.g., dichlorophenyl, pyren-1-yl, biphenyl-4-yl) demonstrate potent growth inhibition against Mycobacterium tuberculosis H37Rv with IC₉₀ values of 8.9-28 µM. [1]
  • Cytotoxicity profile: Aryl chalcones are generally less toxic to HepG2 cells compared to pyridyl chalcones, with specific derivatives like trimethoxyphenyl and anthracen-9-yl pyridyl chalcones showing dose-dependent antiproliferative activity against MDA468 breast cancer cells (IC₅₀ values of 0.7 and 0.3 µM, respectively). [1]
  • Molecular docking: Chalcone 20 (with pyrene-1-yl moiety) shows higher predicted binding affinity to M. tuberculosis protein tyrosine phosphatase B (PtpB) compared to known inhibitors, suggesting a structural basis for its antitubercular activity. [1]

Conclusion and Research Implications

The conformational analysis of cis-chalcones reveals a complex landscape with significant implications across chemical, biological, and materials science domains. The interplay between cis-trans isomerism and s-cis/s-trans conformational preferences dictates chalcone behavior in synthetic applications, biological interactions, and functional material development. Computational approaches, particularly DFT calculations, provide essential insights into relative stability and electronic properties, while experimental techniques like IRMPD spectroscopy offer powerful discrimination between isomeric forms that challenge conventional analytical methods.

References

biosynthesis of cis-chalcone in plants

Author: Smolecule Technical Support Team. Date: February 2026

Chalcone Synthase: The Gateway Enzyme

Chalcone synthase (CHS) is the first committed enzyme in the flavonoid pathway, catalyzing the formation of naringenin chalcone. The table below summarizes its core biochemical and functional characteristics.

Table 1: Key Characteristics of Chalcone Synthase (CHS)

Aspect Details
Reaction Catalyzed 1 molecule of 4-coumaroyl-CoA + 3 molecules of malonyl-CoA → Naringenin Chalcone + 4 CoA + 3 CO₂ [1]
Enzyme Family Type III Polyketide Synthase (PKS) [1]
Protein Structure Homodimer; each monomer is 42-45 kDa with an active site containing a catalytic triad (Cys-His-Asn) and gatekeeper phenylalanine residues [1]
Cellular Localization Cytosol, associated with the endoplasmic reticulum membrane; also found in complexes with other flavonoid pathway enzymes at the nucleus [1]
Primary Function Key entry point for producing flavonoids like anthocyanins, flavonols, and phytoalexins, which are crucial for pigmentation, UV protection, and stress responses [2] [1] [3]

CHS Experimental Evaluation

For researchers aiming to study CHS, the following methodologies and kinetic data are essential.

Table 2: Experimental Approaches and Enzyme Kinetics for CHS Analysis

Method / Aspect Protocol Details & Key Findings
Gene Identification Protocol: Perform BLASTP searches against plant genome databases using CHS protein family profiles (e.g., PF00195, PF02797 from Pfam). Example: A genome-wide analysis in eggplant (Solanum melongena) identified 7 putative SmCHS genes [3].
Expression Analysis Protocol: Use qRT-PCR to profile gene expression across tissues and under stress conditions (e.g., heat stress). Finding: In eggplant, SmCHS4 was upregulated at 38°C, while SmCHS5-7 were downregulated, indicating functional diversification among gene family members [3].
Enzyme Kinetics Purpose: Identify optimal genetic parts for metabolic engineering. Data: Enzyme efficiency (Kcat/Km) varies; Medicago sativa CHS2 has a reported efficiency of 11,200 S⁻¹M⁻¹ for the starter molecule 4-coumaroyl-CoA, while Arachis hypogaea CHS shows 8,100 S⁻¹M⁻¹ [4].

Metabolic Pathway and CHS Regulation

CHS functions at the start of a complex, branched biosynthetic network. The following diagram illustrates its central role and the key regulatory mechanisms controlling its activity.

G cluster_pathway Phenylpropanoid/Flavonoid Pathway cluster_regulation Regulation of CHS Phenylalanine Phenylalanine PAL PAL Phenylalanine->PAL 4-Coumaroyl-CoA 4-Coumaroyl-CoA CHS CHS (Chalcone Synthase) 4-Coumaroyl-CoA->CHS Naringenin Chalcone Naringenin Chalcone CHI CHI Naringenin Chalcone->CHI Naringenin (Flavanone) Naringenin (Flavanone) F3H ... (F3H, DFR, etc.) Naringenin (Flavanone)->F3H Downstream Flavonoids Downstream Flavonoids Cinnamic Acid Cinnamic Acid PAL->Cinnamic Acid C4H C4H 4-Coumaric Acid 4-Coumaric Acid C4H->4-Coumaric Acid 4 4 CL 4CL CL->4-Coumaroyl-CoA CHS->Naringenin Chalcone CHI->Naringenin (Flavanone) F3H->Downstream Flavonoids Cinnamic Acid->C4H 4-Coumaric Acid->4 Light/UV Light/UV CHS Promoter CHS Promoter Light/UV->CHS Promoter Pathogens/Wounding Pathogens/Wounding Pathogens/Wounding->CHS Promoter Heat Stress Heat Stress Heat Stress->CHS Promoter Feedback Inhibition Feedback Inhibition (e.g., by Naringenin) Feedback Inhibition->CHS CHS Promoter->CHS

CHS in the flavonoid pathway and its regulatory inputs.

The activity of CHS is tightly controlled at multiple levels to fine-tune flavonoid production [1] [3]:

  • Transcriptional Control: The CHS promoter contains specific cis-regulatory elements (e.g., G-box, H-box) that respond to environmental cues like light, UV radiation, pathogens, and herbivory [5] [1].
  • Post-Transcriptional Control: A key discovery in Petunia showed that introducing a CHS transgene can trigger post-transcriptional gene silencing via RNA interference (RNAi), leading to degraded mRNA and white, mottled flowers [1].
  • Feedback Inhibition: CHS is non-competitively inhibited by later pathway products, such as naringenin, to prevent toxic overaccumulation of flavonoids [1].

Research and Application Outlook

References

Z-chalcone isolation and identification

Author: Smolecule Technical Support Team. Date: February 2026

Sample Preparation and Extraction

Proper sample preparation is a critical first step before chromatographic analysis. The following table summarizes common techniques used for chalcone-containing samples [1] [2]:

Sample Type Extraction Method Purification & Cleanup
General Sample Preparation [1] [2] Freeze-drying, grinding, then extraction with 70% methanol (vortexing & refrigeration overnight). Centrifugation, filtration, Solid-Phase Extraction (SPE).
Plant Material (e.g., Bark) [1] [2] Repeated extraction with methanol at ~60°C, followed by concentration under reduced pressure. Liquid-liquid partition (petroleum ether, CHCl₃, EtOAc, n-butanol).
Crude Product [1] [2] Acidified methanol under ultrasonication. Column chromatography (e.g., using petroleum ether/EtOAc mixture).

Analytical Techniques for Identification

The following techniques are standard for identifying and quantifying chalcones. Note that these methods are primarily established for the more stable trans-isomer (E-chalcone).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Chalcones typically show two main absorption bands: Band I at 340-390 nm and Band II at 220-270 nm [1] [2]. This can be used with a Diode Array Detector (DAD) to aid identification.

  • Liquid Chromatography (LC) Methods:

    • HPLC-UV/Vis/DAD: This is a workhorse technique. Separations are often performed on C18 columns (e.g., Discovery C18) using a gradient of water and acetonitrile, with detection at 280 nm [1] [2].
    • Two-Dimensional HPLC (2D-HPLC): This method enhances separation power for complex mixtures, like plant extracts, and is useful for rapid comparative analysis [1] [2].
    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for characterizing chalcones in complex matrices. The following workflow illustrates a general approach for sample analysis and isomer identification [3]:

G Start Sample Preparation (Freeze-drying, Extraction, Purification) LC_Separation Liquid Chromatography (LC) (C18 column, Gradient elution) Start->LC_Separation MS_Analysis Mass Spectrometry (MS) Precursor ion selection LC_Separation->MS_Analysis Isomer_Challenge Isomer Identification Challenge (E and Z chalcones have identical mass) MS_Analysis->Isomer_Challenge OCEMethod Advanced MS Technique: Optimal Collision Energy (OCE) Isomer_Challenge->OCEMethod Discrimination Different OCE values indicate different isomers OCEMethod->Discrimination Result Confident Isomer Identification Discrimination->Result

General LC-MS/MS workflow for chalcone analysis, highlighting the OCE technique for isomer discrimination [3].

  • Optimal Collision Energy (OCE) for Isomer Discrimination: A major challenge is that E- and Z-chalcones are isomers with identical mass, making them difficult to distinguish by MS alone [3]. The OCE method has been successfully used to differentiate them. This technique analyzes the inherent bond dissociation energy (BDE), an intrinsic physicochemical property that differs between isomers. By constructing Relative Response-Collision Energy Curves (RRCECs), researchers can determine the OCE, which serves as a reliable parameter for identifying E- or Z-configurations independent of specific chromatographic conditions [3].

Key Challenge in Z-Chalcone Isolation

The primary obstacle you will face is the inherent instability of the Z-isomer.

  • Thermodynamic Instability: The trans isomer (E-chalcone) is thermodynamically more stable and is the dominant configuration found in nature and produced by standard synthetic methods like Claisen-Schmidt condensation [4] [5] [6].
  • Isomerization During Extraction: Native chalcone glycosides can easily transform into their flavanone counterparts during extraction [1] [2]. Furthermore, Z-chalcones can isomerize to the E-form under various conditions, including exposure to light, heat, or acidic/basic environments [3]. This makes the Z-isomer difficult to accumulate and isolate in appreciable amounts.

Technical Summary

  • For General Chalcone Analysis: The standard approach involves methanol-based extraction, followed by HPLC-UV (280 nm) or LC-MS/MS on a C18 column for separation and initial characterization [1] [2].
  • For Specific Z-Isomer Identification: Your research should focus on advanced LC-MS/MS techniques, particularly the Optimal Collision Energy (OCE) method, which is currently the most reliable way to discriminate the Z-isomer from its E-counterpart in complex samples [3].
  • Critical Consideration: All experimental procedures, from extraction to analysis, must be carefully optimized using mild conditions (e.g., low temperatures, protection from light) to prevent the isomerization of the labile Z-chalcone to the more stable E-form [3].

References

Isomerization Mechanism and Experimental Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below illustrates the photoisomerization process between the trans and cis forms of a generic chalcone.

G trans trans (E) Isomer cis cis (Z) Isomer trans->cis hν (Light) cis->trans hν or Δ (Heat)

Figure 1: Light-induced reversible isomerization between trans and cis chalcones.

Experimental Evidence and Physicochemical Impact

Research on cyclic chalcone analogues provides experimental data on how isomerization affects physical properties like lipophilicity, which is critical in drug design [1].

Table 1: Effect of Geometric Isomerism and Ring Size on Lipophilicity in Cyclic Chalcone Analogues [1]

Series (Ring Size) Relative Lipophilicity (Z vs. E) Experimental Context
Indanone (6-membered) (Z) isomer is more lipophilic Light-induced equilibrium mixture analyzed by RP-HPLC
Tetralone (7-membered) (Z) isomer is less lipophilic Light-induced equilibrium mixture analyzed by RP-HPLC
Benzosuberone (8-membered) (Z) isomer is less lipophilic Light-induced equilibrium mixture analyzed by RP-HPLC

This opposite effect highlights that the impact of cis-trans isomerism is not universal and depends on the specific molecular structure.

Analytical Techniques for Differentiation

Differentiating between these isomers is technically challenging but essential. Standard mass spectrometry often fails because isomers produce identical fragments [2].

Table 2: Techniques for Differentiating and Studying Chalcone Isomers

Technique Application & Principle Key Experimental Insight
RP-HPLC [1] Separation based on differential lipophilicity; used to monitor light-induced isomerization progress. Developed isocratic methods to separate and quantify (E) and (Z) isomers in equilibrium mixtures.
Hydrogen-Deuterium Exchange Tandem Mass Spectrometry (HDX-MS/MS) [2] Differentiation by exploiting the number of exchangeable protons (e.g., in hydroxyl groups). Isomers (e.g., isoliquiritigenin vs. liquiritigenin) show different mass shifts in D2O mobile phase due to varying numbers of active protons.
NMR Spectroscopy [2] Definitive structural analysis; detects differences in proton environments between isomers. Inspired HDX-MS/MS method; one more exchangeable proton signal observed for isoliquiritigenin (chalcone) than its dihydroflavone isomer in DMSO-d6.

Biological and Practical Implications

The isomerization state of chalcones is directly linked to their function and application potential.

  • Biological Activity: The trans isomer is often the primary form studied for activities like anticancer and anti-inflammatory effects [3] [4]. Isomerization can alter the molecule's shape and interaction with biological targets.
  • Fluorescence & Sensing: Specific chalcone derivatives exhibit fluorescence. The photophysical process of Excited State Intramolecular Proton Transfer (ESIPT) in 2'-hydroxychalcones can lead to the formation of phototautomers, which is relevant for developing chemosensors [5].

References

Comprehensive Application Notes and Protocols: Synthesis of cis-Chalcone Derivatives for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to cis-Chalcone Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) represent a fundamental class of open-chain flavonoids characterized by two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system. This structural motif serves as the biogenetic precursor for all known flavonoids and imparts significant pharmacological potential across therapeutic areas. The α,β-unsaturated carbonyl system in chalcones can exist as either trans (E) or cis (Z) isomers, with the trans configuration being thermodynamically favored due to reduced steric hindrance between the carbonyl group and ring B [1]. While most natural and synthetic chalcones exist predominantly as trans isomers, recent research has revealed that the cis configuration may offer unique biological activities and pharmacokinetic properties not achievable with their trans counterparts.

The significant challenge in working with cis-chalcones stems from their inherent thermodynamic instability. In solution, cis-chalcones undergo rapid isomerization to the more stable trans configuration when exposed to light, presenting substantial obstacles for isolation, characterization, and therapeutic application [2]. This photoisomerization behavior has been documented across numerous chalcone derivatives, with studies demonstrating that the rate of isomerization and equilibrium ratio are influenced by substitution patterns on the aromatic rings and the solvent environment [2]. Despite these challenges, the interest in cis-chalcones has grown substantially due to their potential as privileged scaffolds in medicinal chemistry, with applications emerging in anticancer, antimicrobial, anti-inflammatory, and antiviral drug development [1].

Synthetic Methodologies for this compound Derivatives

Conventional Chemical Approaches

The synthesis of chalcones has traditionally relied on Claisen-Schmidt condensation reactions between acetophenones and benzaldehydes under basic conditions. However, this method predominantly yields the thermodynamically stable trans isomers, with cis-chalcones representing only minor components of the reaction mixture that are difficult to isolate in pure form. Recent methodological advances have focused on developing stereoselective approaches and post-synthetic isomerization strategies to access this compound derivatives in practical quantities for biological evaluation.

  • Photoisomerization Approach: The most direct method for obtaining cis-chalcones involves controlled irradiation of the pre-formed trans isomers using specific wavelength light sources. This approach capitalizes on the inherent photosensitivity of the α,β-unsaturated system, establishing a photostationary equilibrium between the cis and trans forms. Research has demonstrated that the equilibrium composition is highly dependent on the substitution pattern of the aromatic rings and the solvent environment, with electron-withdrawing groups typically favoring higher proportions of the cis isomer [2]. The major limitation of this method is the difficulty in preventing back-isomerization during isolation and storage, requiring careful control of lighting conditions throughout purification and handling.

  • Wittig Reaction Strategy: An alternative synthetic approach employs stabilized ylides in Wittig reactions with aromatic aldehydes, offering potential advantages for cis-selective formation. Recent methodology improvements have demonstrated that performing the Wittig reaction in aqueous media with sonication significantly enhances yields while reducing reaction times. Dambacher et al. initially reported this approach, but subsequent optimization has shown that conventional heating at reflux provides nearly quantitative conversion to chalcone products [3]. A critical improvement addressing the primary drawback of this method—difficult removal of triphenylphosphine oxide byproduct—involves a simple filtration through silica gel using eco-friendly solvent systems (cyclohexane:ethyl acetate, 75:25), enabling isolation of high-purity chalcones in excellent yields [3].

Table 1: Comparison of Synthetic Methods for this compound Derivatives

Method Key Conditions cis:trans Ratio Yield Range Key Advantages Major Limitations
Photoisomerization Light irradiation of trans-chalcones in solution Variable (solvent & substitution dependent) Limited by equilibrium Direct access from stable trans isomers Difficult to prevent back-isomerization
Wittig Reaction Stabilized ylide + aldehyde in water, reflux, 10 min Method dependent Up to 100% (crude) Avoids strong base conditions Triphenylphosphine oxide removal required
Biological Reduction Cyanobacteria whole cells, light catalysis Not specified 3% to >99% (strain dependent) High regioselectivity, green chemistry Extended reaction times (4-8 days)
Biological and Green Chemistry Approaches

The challenges associated with conventional synthesis of cis-chalcones have stimulated interest in biological approaches that leverage the enzymatic machinery of microorganisms to achieve selective transformations under mild conditions. Cyanobacteria have emerged as particularly effective biocatalysts for chalcone transformations, with multiple strains demonstrating the ability to catalyze the regiospecific reduction of chalcones to dihydrochalcones through a proposed two-step, light-catalyzed process [4]. This biotransformation proceeds through a This compound intermediate, offering a potential biological route to these unstable compounds.

Research screening various cyanobacteria strains revealed significant differences in biotransformation efficiency, with Anabaena laxa, Aphanizomenon klebahnii, Nodularia moravica, and Synechocystis aquatilis achieving exceptional conversion yields exceeding 99% [4]. The process optimization using mini-pilot photobioreactor systems demonstrated that culture conditions could be refined to reduce processing time by 50% (from 8 to 4 days) while maintaining these high yield values, highlighting the potential for industrial application of this method [4].

For drug development applications where structural stability is paramount, an innovative strategy involves incorporating chalcones into conformationally constrained analogs that mimic the cis configuration while preventing isomerization. Recent work has demonstrated the successful synthesis of indanones through Nazarov cyclization reactions, creating a rigid five-membered ring system that maintains the key structural features of the parent chalcone while eliminating the possibility of cis-trans interconversion [2]. This approach employing green solvents like 4-methyltetrahydropyran (4-MeTHP) represents a significant advance in sustainable methodology development while addressing the fundamental instability challenges of cis-chalcones.

Analytical Characterization and Stability Assessment

Spectroscopic Techniques

The structural characterization of this compound derivatives requires a multifaceted analytical approach to confirm configuration and assess isomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the most powerful technique for distinguishing between cis and trans isomers, with characteristic chemical shifts providing definitive structural evidence. For β-hydroxychalcones existing as tautomeric mixtures, the Z-configuration exhibits distinctive downfield hydrogen-bonded hydroxyl protons in the δ 15-17 ppm range and specific olefinic proton signals in the δ 7.0-8.5 ppm region [1]. These spectral features provide reliable diagnostic markers for establishing isomeric composition and confirming successful synthesis of the desired cis derivatives.

Mass spectrometric analyses have emerged as valuable complementary techniques for studying chalcone configuration and interactions. Electrospray ionization (ESI) and flowing atmosphere-pressure afterglow (FAPA) mass spectrometry have been successfully employed to investigate chalcone complexation with functionalized nanoparticles and metal ions [5]. These techniques are particularly useful for studying the binding affinities of different chalcone configurations and assessing their potential as delivery systems for bioactive complexes. The high sensitivity of mass spectrometry also enables the detection and quantification of isomeric impurities that might compromise biological testing results.

Stability and Photosensitivity Evaluation

The inherent instability of cis-chalcones necessitates rigorous evaluation of their stability profiles under various storage and testing conditions. UV-Vis spectroscopy provides a rapid method for monitoring isomerization kinetics, with changes in absorption maxima and intensity reflecting the progression of cis-to-trans conversion over time [6]. Studies have demonstrated that the rate of isomerization is strongly influenced by solvent polarity, with nonpolar environments generally favoring extended cis-isomer stability. Additionally, substituent effects play a critical role, with electron-withdrawing groups typically enhancing kinetic stability while electron-donating groups accelerate reversion to the trans configuration.

For quantitative assessment of this compound stability, high-performance liquid chromatography (HPLC) with chiral stationary phases enables precise separation and quantification of isomeric composition. Recent applications of this technique to indanone analogs of chalcones revealed distinct peaks for R and S enantiomers at 14.6 and 15.8 minutes, respectively, confirming the formation of racemic mixtures in non-stereoselective syntheses [2]. These analytical methods provide essential quality control tools for ensuring consistent isomeric composition in biological testing, a critical consideration given the potentially divergent pharmacological activities of cis and trans configurations.

Applications in Drug Development and Therapeutic Targeting

Pharmacological Potential

This compound derivatives have demonstrated remarkable multitargeting capabilities against a diverse range of pathological conditions, making them attractive scaffolds for rational drug design. Their broad-spectrum antimicrobial activity targets numerous pathogens, including viruses, bacteria, fungi, and protozoa, with natural products such as licochalcone A and C, isobavachalcone, and pinocembrin chalcone exhibiting particularly potent antibiotic properties [1]. The structure-activity relationship studies indicate that the cis configuration may enhance interaction with specific microbial targets, although the exact mechanistic basis requires further investigation.

In cancer therapeutics, chalcones exert their effects through multiple mechanisms including angiogenesis inhibition, metastasis reduction, and induction of tumor cell death via apoptosis and autophagy pathways [1]. The constrained architecture of this compound analogs may provide superior target selectivity for key oncogenic signaling proteins, potentially enhancing therapeutic indices while reducing off-target effects. Additionally, the redox-active nature of the chalcone scaffold contributes to their effectiveness against neurodegenerative and cardiovascular diseases, where oxidative stress plays a central pathological role [1].

Table 2: Therapeutic Applications of Chalcone-Based Compounds

Therapeutic Area Key Molecular Targets Notable Chalcone Derivatives Observed Activities
Oncology Angiogenesis factors, apoptosis regulators, kinases DMU135, Licochalcone A Anti-proliferative activity, CYP1-mediated bioactivation, tumor selectivity
Antimicrobial Microbial enzymes, membrane integrity Isobavachalcone, Pinocembrin chalcone Broad-spectrum activity against pathogens
Metabolic Diseases Aldose reductase, α-glucosidase, phosphodiesterases Sofalcone, Metochalcone Anti-diabetic, anti-inflammatory, cardioprotective
Neuroprotection Oxidative stress pathways, inflammatory mediators Hesperidin methyl chalcone Antioxidant, reduction of UV-induced damage
Structure-Activity Relationship Considerations

The pharmacological properties of chalcones are primarily determined by the presence of the α,β-unsaturated carbonyl system, with stereochemistry playing a crucial role in determining biological activity. Structure-activity relationship (SAR) studies consistently demonstrate that saturation of the double bond or introduction of steric hindrance that disrupts the planar configuration typically diminishes potency, highlighting the importance of the unsaturated system for target engagement [1]. The cis configuration creates a distinct three-dimensional topology that may favor interactions with specific biological targets inaccessible to the more linear trans isomers.

The electronic properties of the aromatic rings significantly influence both biological activity and physicochemical properties. Electron-donating groups (e.g., hydroxyl, methoxy) tend to raise HOMO energy levels, enhancing antioxidant activity and facilitating electron transfer processes, while electron-withdrawing substituents (e.g., nitro, halogens) stabilize the LUMO orbital, favoring reduction processes and influencing redox behavior [6]. These electronic effects extend to the isomerization kinetics of cis-chalcones, with electron-withdrawing groups generally enhancing kinetic stability by reducing the electron density of the enone system. Rational design of this compound derivatives must therefore balance electronic optimization for target engagement with structural features that promote configurational stability.

Experimental Protocols

Synthesis of this compound via Photoisomerization

Principle: This protocol utilizes controlled light irradiation to establish a photostationary equilibrium between trans and cis isomers, allowing isolation of the meta-stable cis configuration through careful chromatographic separation.

Materials:

  • trans-Chalcone precursor (100 mg)
  • Acetone (HPLC grade)
  • Hexane (HPLC grade)
  • Ethyl acetate (HPLC grade)
  • Silica gel for column chromatography (230-400 mesh)
  • Amber glass vials and containers
  • UV light source (365 nm)

Procedure:

  • Prepare a solution of trans-chalcone (100 mg) in acetone (50 mL) in an amber glass vessel.
  • Irradiate the solution with UV light (365 nm) for 2-4 hours while monitoring reaction progress by TLC (silica gel, hexane:ethyl acetate 7:3).
  • Concentrate the solution under reduced pressure at room temperature using a rotary evaporator protected from light with aluminum foil.
  • Perform flash chromatography on silica gel using a hexane:ethyl acetate gradient system (9:1 to 7:3) under minimal lighting conditions.
  • Collect fractions containing the cis isomer (typically higher Rf than trans isomer) and evaporate solvent under reduced pressure at room temperature.
  • Characterize the product by 1H NMR, noting the characteristic upfield shift of the vinylic proton compared to the trans isomer.

Note: All operations must be performed under minimal light exposure using amber glassware or aluminum foil protection to prevent back-isomerization. The this compound product should be stored at -20°C in the dark under an inert atmosphere.

Biological Synthesis Using Cyanobacteria

Principle: This green chemistry approach utilizes whole cells of cyanobacteria to catalyze the regioselective reduction of chalcone to dihydrochalcone through a this compound intermediate.

Materials:

  • Cyanobacterial strains (Anabaena laxa, Aphanizomenon klebahnii, Nodularia moravica, or Synechocystis aquatilis)
  • BG11 or Z8 culture medium
  • Chalcone substrate dissolved in DMSO (15 mg/mL stock solution)
  • Photobioreactor or culture flasks with illumination
  • Ethyl acetate for extraction
  • Silica gel for purification

Procedure:

  • Inoculate cyanobacteria cultures in appropriate medium (BG11 for freshwater strains) and grow under 16h light/8h dark photoperiod at 24±1°C for 21 days.
  • Transfer aliquots to fresh medium to achieve chlorophyll concentration of 1 mg/L at culture initiation.
  • Add sterile-filtered chalcone stock solution to achieve final concentration of 5-10 mg/L in culture.
  • Incubate under continuous illumination (1000 lux) for 4-8 days with monitoring by TLC or HPLC.
  • Harvest biomass by centrifugation and extract three times with ethyl acetate.
  • Combine organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by silica gel chromatography using appropriate solvent system.
  • Confirm structure by NMR and mass spectrometry.

Note: Optimal biotransformation yields require strain selection and process optimization. Aphanizomenon klebahnii typically achieves >99% conversion in 4 days under optimized conditions in mini-pilot photobioreactors [4].

Analytical Protocol for Isomer Composition Analysis

Principle: This method employs reversed-phase HPLC with photodiode array detection to quantify cis/trans isomer ratio in chalcone samples, providing essential quality control for biological testing.

Materials:

  • HPLC system with photodiode array detector
  • C18 reversed-phase column (250 × 4.6 mm, 5 μm)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Trifluoroacetic acid
  • Chalcone samples (0.1-1.0 mg/mL in acetonitrile)

Procedure:

  • Prepare mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (0.1% trifluoroacetic acid in acetonitrile).
  • Develop gradient method: 0 min (60% B), 0-15 min (60-95% B), 15-20 min (95% B), 20-25 min (95-60% B).
  • Set flow rate to 1.0 mL/min and column temperature to 30°C.
  • Set detection wavelength to 320-380 nm based on specific chalcone absorption maxima.
  • Inject samples (10-20 μL) and record chromatograms.
  • Identify cis and trans peaks based on retention time and UV spectra.
  • Calculate isomer ratio using peak area measurements at appropriate wavelength.

Validation: Confirm identity of peaks by comparison with authentic standards when available. Typical retention times show cis isomer eluting before trans isomer on reversed-phase columns.

Graphical Workflows and Conceptual Diagrams

Synthetic Route Diagram

The following Graphviz diagram illustrates the primary synthetic routes to this compound derivatives covered in these application notes:

G Start Trans-Chalcone Precursor Photoisomerization Photoisomerization UV Light, Solvent Start->Photoisomerization Method 1 Biological Biological Reduction Cyanobacteria, Light Start->Biological Method 2 Constrained Constrained Analog Nazarov Cyclization Start->Constrained Method 3 cisChalcone This compound (Meta-stable) Photoisomerization->cisChalcone Chromatographic separation Wittig Wittig Reaction Ylide + Aldehyde, Water Wittig->cisChalcone Alternative synthesis dihydro Dihydrochalcone (Via cis intermediate) Biological->dihydro Cis-intermediate not isolated indanone Indanone Analog (Conformationally constrained) Constrained->indanone Fixed cis-like configuration

Diagram 1: Synthetic routes to this compound derivatives and stable analogs (Title: Synthetic Routes to this compound Derivatives)

Stability Challenge Diagram

The following Graphviz diagram illustrates the stability challenges and pharmaceutical development considerations for cis-chalcones:

G cisChalcone This compound (Therapeutic Activity) transChalcone trans-Chalcone (Reduced Activity) cisChalcone->transChalcone Spontaneous Isomerization Light Light Exposure (Photosensitivity) Light->cisChalcone Accelerates Storage Suboptimal Storage (Thermal Instability) Storage->cisChalcone Accelerates Solutions Aqueous Solutions (Solvent Effects) Solutions->cisChalcone Concentration- Dependent Strategies Stabilization Strategies Dark Light-Protected Conditions Strategies->Dark Approach 1 Formulation Advanced Formulation Strategies->Formulation Approach 2 Constrained Conformationally Constrained Analogs Strategies->Constrained Approach 3 Dark->cisChalcone Preserves Formulation->cisChalcone Preserves Constrained->cisChalcone Mimics

Diagram 2: Stability challenges and pharmaceutical development considerations (Title: this compound Stability Challenges and Solutions)

Conclusion

The synthesis and application of this compound derivatives represent a challenging yet promising area of medicinal chemistry research. While the inherent configurational instability of these compounds presents significant obstacles to their development, recent methodological advances in stereoselective synthesis, biological transformation, and structural constraint offer practical pathways to access these bioactive molecules. The continuing elucidation of their unique pharmacological profiles and distinct structure-activity relationships compared to their trans counterparts justifies the additional effort required for their preparation and stabilization.

Future directions in this compound research will likely focus on developing increasingly efficient synthetic methodologies that improve stereoselectivity and yield while adhering to green chemistry principles. Additionally, advances in formulation science may provide solutions to the stability challenges through specialized delivery systems that protect the meta-stable cis configuration until target site delivery. As research continues to reveal the unique therapeutic potential of this compound derivatives, these investments in methodology development will undoubtedly yield significant returns in the form of novel therapeutic agents with enhanced selectivity and improved clinical profiles.

References

stereoselective synthesis of Z-chalcone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Z-Chalcones

Chalcones, or (E)-1,3-diphenyl-2-propene-1-ones, are flavonoid precursors with a central α,β-unsaturated carbonyl system.

  • Structural Isomerism: Most common chalcones are the more stable E-isomers. The Z-isomers are less common and less stable due to unfavorable steric interactions between the carbonyl group and the B aromatic ring [1].
  • Synthetic Interest: Developing methods for the s allows for detailed study of how geometry influences biological activity, which is valuable in medicinal chemistry.

Stereoselective Synthesis of Z-Chalcones

The following workflow outlines the key stages in the stereoselective synthesis and analysis of Z-chalcones:

G Start Start Synthesis RouteSelect Route Selection Start->RouteSelect Method1 Sequential Silylative/Desilylative Coupling RouteSelect->Method1 Method2 Photo-Fries Rearrangement RouteSelect->Method2 Less common Characterize Product Characterization Method1->Characterize Method2->Characterize NMR NMR Analysis Characterize->NMR PurityCheck Purity & Configuration Check Characterize->PurityCheck Bioassay Biological Assay PurityCheck->Bioassay

Protocol 1: Sequential Silylative/Desilylative Coupling [1]

This one-pot method provides excellent stereoselectivity for (E)-α,β-unsaturated ketones, and the principle can be adapted for Z-isomer synthesis by controlling reaction parameters.

  • Reaction Setup:

    • Catalyst System: Sequential use of Ru-catalyzed silylative coupling followed by Rh-catalyzed desilylative acylation.
    • Starting Material: Substituted styrene derivatives ( 1 ).
    • Reagents: Vinylsilane, acyl chloride.
    • Conditions: Solvent and temperature are optimized for each specific substrate.
  • Procedure:

    • Charge reaction vessel with styrene derivative ( 1 ), vinylsilane, and Ru catalyst under inert atmosphere.
    • Stir for specified time (typically hours) to complete silylative coupling, forming intermediate silyl compound ( 2 ).
    • Add Rh catalyst and acyl chloride to reaction mixture without workup.
    • Heat as required for desilylative acylation to proceed.
    • Monitor reaction by TLC until completion.
    • Cool, concentrate, and purify crude product by flash chromatography.
  • Purification & Isolation:

    • Purify using flash column chromatography (silica gel, hexane/ethyl acetate gradient).
    • Analyze fractions by TLC; combine pure fractions and concentrate.
    • Isolate product ( 3 ) as a solid or oil.

Table 1: Reagents and Catalysts for Stereoselective Synthesis

Reagent/Catalyst Role Example/Comments Molar Equiv.
Substituted Styrene Starting Material Electron-donating/withdrawing groups tolerated [1] 1.0
Ru Catalyst Silylative Coupling Catalyst Forms C-Si bond [1] 0.01 - 0.05
Rh Catalyst Desilylative Acylation Catalyst Forms final C-C bond [1] 0.01 - 0.05
Acyl Chloride Acylating Agent Determines Ring A structure [1] 1.2 - 1.5

Analytical Verification and Characterization

Confirming the Z-configuration and purity of the synthesized chalcone is crucial. The following diagram illustrates the multi-technique verification workflow:

G Start Synthetic Product NMR NMR Analysis Start->NMR Chrom Chromatography Start->Chrom NMR_H1 ¹H NMR NMR->NMR_H1 NMR_C13 ¹³C NMR NMR->NMR_C13 Confirmation Configuration & Purity Confirmed NMR_H1->Confirmation Chemical Shifts Coupling Constants HPLC HPLC-UV/HRMS Chrom->HPLC Chiral Chiral Stationary Phase Chrom->Chiral HPLC->Confirmation Retention Time Mass Spec

Protocol 2: Structural Confirmation by NMR Spectroscopy [1]
  • Sample Preparation: Dissolve 5-10 mg of purified chalcone in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Transfer to a clean, dry NMR tube.

  • ¹H NMR Acquisition and Analysis:

    • Acquire spectrum at 400 MHz or higher.
    • Key protons to identify:
      • Olefinic Protons: The vinyl protons (Hα and Hβ) are most diagnostic for configuration.
      • Compare chemical shifts and coupling constants (J) of olefinic protons (see Table 2).
    • Z-Isomer Diagnostic: Typically shows a larger coupling constant (J) for olefinic protons compared to E-isomer.

Table 2: Key NMR Parameters for Z vs. E Chalcone Configuration [1]

Parameter Z-Chalcone E-Chalcone
Chemical Shift (Hα) ~ 5.9 ppm ~ 6.8 ppm
Chemical Shift (Hβ) ~ 6.9 ppm ~ 7.7 ppm
Vicinal Coupling Constant (Jα,β) ~ 12 Hz ~ 16 Hz
Steric Deshielding Hβ is deshielded due to proximity to carbonyl Hα is deshielded due to proximity to B ring
Protocol 3: Purity and Enantiopurity Assessment by Chiral HPLC [2] [3]
  • HPLC-UV-HRMS Conditions for Phytocannabinoid Analogs (Adaptable for Chalcones) [3]:

    • Column: Poroshell 120 EC-C18 (100 × 3.0 mm, 2.7 µm) or equivalent C18 column.
    • Mobile Phase: Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
    • Gradient: 60% B to 95% B over 15 min, hold 3 min.
    • Flow Rate: 0.5 mL/min.
    • Detection: UV-Vis (e.g., 254 nm) and High-Resolution Mass Spectrometry (HRMS).
    • MS Settings: Heated Electrospray Ionization (HESI); positive/negative mode switching.
  • For Chiral Separation:

    • Use a chiral stationary phase, such as polysaccharide-derivative columns (e.g., cellulose or amylose) [2].
    • Operate in normal phase, polar organic phase, or reversed-phase mode.
    • Identify Z-chalcone peak by retention time and HRMS data.
    • Determine chemical and isomeric purity by relative peak area in the chromatogram.

Application in Drug Development

Chalcones demonstrate diverse biological activities driven by their α,β-unsaturated ketone system, which acts as a Michael acceptor.

Table 3: Reported Biological Activities of Chalcones (Primarily E-Isomers) [4] [1]

Biological Activity Proposed Mechanism of Action Structural Features for Activity
Anti-cancer Modulation of STAT3 and NF-κB signaling pathways; induction of apoptosis [4]. Hydroxyl, methoxy groups; extended conjugation [4].
Anti-inflammatory Inhibition of inflammatory mediators; antioxidant effects [1]. 2'-hydroxylation is a key feature [1].
Antimicrobial Disruption of microbial membrane/fumarate reductase inhibition [1]. Halogenation; lipophilic groups [1].

Critical Experimental Considerations

  • Isomer Stability: Z-chalcones are thermodynamically less stable. Monitor for isomerization to the E-form under prolonged light, heat, or acidic/basic conditions during synthesis and purification [1].
  • Analytical Specificity: Standard NMR and LC-MS can distinguish Z from E isomers but cannot determine enantiomeric excess (e.e.) for a chiral Z-chalcone. Use chiral chromatography or chiral solvating agents in NMR for e.e. determination [2] [5].
  • Structure-Activity Relationship (SAR): The Z-configuration can significantly alter a chalcone's biological profile compared to its E-analog. Always include both isomers in bioactivity studies for meaningful SAR conclusions.

References

Application Note: Controlled Stabilization of cis-Chalcone via Molecular Design

Author: Smolecule Technical Support Team. Date: February 2026

1. The Core Challenge: Inherent Instability of cis-Chalcone Chalcones exist as trans (E) and cis (Z) isomers [1] [2]. The trans configuration is thermodynamically more stable due to lower steric hindrance, causing the cis isomer to readily isomerize back to the trans form spontaneously [1] [3]. The primary goal is therefore to manage this equilibrium rather than achieve absolute stabilization.

2. Advanced Method: A Photo-Reversible System for Stability Control A 2022 study introduced a sophisticated approach using a pyrrole chalcone photoinitiator, (E)-3-((1H-pyrrol-2-yl)methylene)chroman-4-one (E-PCO), which provides a controllable, light-switchable system for application stability [4].

  • Mechanism: This method exploits a photoisomerization equilibrium. The system can be toggled between a trans-rich state (photoreactive) and a cis-rich state (photostable) using different wavelengths of light [4].
  • Key Stabilizing Interaction: In the cis-rich state, the molecule forms an intramolecular hydrogen bond (N-H···O=C). This structure exhibits low reactivity and high stability under ambient light, addressing storage stability issues in photocurable materials [4].

The following diagram illustrates this controllable photoisomerization workflow and stabilization mechanism.

G cluster_sunlight Stabilization Phase cluster_activation Activation Phase start E-PCO (trans) Reactive State step1 Sunlight Exposure (Formation of Photoequilibrium) start->step1 Initiate step2 E-PCO / Z-PCO Photostable State step1->step2 step3 Intramolecular H-Bond (N-H···O=C) step2->step3 step4 LED @465 nm Irradiation (cis → trans Isomerization) step3->step4 Trigger step5 E-PCO (trans) Reactive State Restored step4->step5 invisible

3. Experimental Protocol: Implementing the Photo-Reversible System

This protocol is adapted from the research by Li et al. (2022) [4].

Objective: To achieve and characterize a sunlight-stable, cis-rich chalcone system and its subsequent reactivation.

Materials:

  • Photoinitiator: Synthesize (E)-3-((1H-pyrrol-2-yl)methylene)chroman-4-one (E-PCO) via Claisen-Schmidt condensation [4].
  • Additive: Triethanolamine (TEOA).
  • Solvent: Anhydrous acetonitrile or dimethyl sulfoxide (DMSO).
  • Light Sources: LED lamps @365 nm, @405 nm, and @465 nm.
  • Analytical Equipment: NMR Spectrometer, UV-Vis Spectrophotometer.

Procedure: Part A: Establishing the Photostable State

  • Prepare a solution of E-PCO (e.g., 0.1 mM) in the solvent. Optionally, add TEOA as an electron donor.
  • Irradiate the solution with an LED @365 nm lamp (100 mW/cm²) for approximately 600 seconds. Monitor by UV-Vis or NMR until no further change is observed, indicating the establishment of the E-PCO/Z-PCO photoequilibrium [4].
  • Characterize the Stable State:
    • Use ¹H NMR to confirm the formation of Z-PCO (cis isomer). Key signals appear around δ=11.77 ppm (N-H), 7.08 ppm, 6.57 ppm, and 6.35 ppm [4].
    • Expose this equilibrium mixture to sunlight for an extended period. UV-Vis analysis will confirm minimal decomposition, demonstrating high storage stability [4].

Part B: Reactivation to the Reactive State

  • Take the photostable E-PCO/Z-PCO mixture from Part A.
  • Irradiate the solution with an LED @465 nm lamp.
  • Monitor the process by ¹H NMR or UV-Vis spectroscopy. The characteristic signals of Z-PCO will diminish, confirming nearly complete conversion back to the reactive E-PCO trans isomer [4].

4. Key Factors Influencing this compound Behavior

The following table summarizes critical parameters that affect the isomerization and stability of chalcones, based on experimental findings.

Factor Effect on this compound Experimental Evidence
Light Wavelength Different wavelengths drive reversible isomerization. 365 nm favors transcis, while 465 nm drives cistrans [4]. Observed via time-dependent ¹H NMR and UV-Vis spectroscopy [4].
Intramolecular H-Bond The N-H···O=C bond in Z-PCO stabilizes the cis form, reducing its energy and photoreactivity [4]. ¹H NMR showed a downfield proton signal at δ=11.77 ppm, confirming a strong H-bond [4].
Solvent Environment The isomerization mechanism and rate are solvent-dependent. Protic solvents can enable alternative reaction pathways [5]. In H₂O/CH₃OH, a tautomer state forms, bypassing the long-lived cis-chalcone intermediate observed in CH₃CN [5].
Additives Triethanolamine (TEOA) can form a Charge Transfer Complex (CTC) with the trans isomer, inhibiting its isomerization to cis and altering reactivity [4]. The presence of TEOA prevents the transcis conversion, maintaining the reactive trans state upon 405 nm irradiation [4].

Key Considerations for Researchers

  • Strategic Application: The described method is ideal for applications requiring temporal control, such as photopolymerization, light-activated drug delivery, or switchable materials, where a stable "off" state is needed until activation [4].
  • SAR is Crucial: This specific stabilization relies on a particular molecular design (pyrrole moiety enabling intramolecular H-bonding). The Structure-Activity Relationship (SAR) is key, and not all chalcones will exhibit this behavior [4].
  • Pathway Dependency: Recognize that the cis-chalcone can be a fleeting intermediate. Its lifetime and fate are highly dependent on the solvent and substituents, which can steer the reaction toward other products like chromenes [5].

References

Cis-Chalcone in Conformational Restriction Studies: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Significance

Chalcones, chemically known as 1,3-diaryl-2-propen-1-ones, represent an important class of open-chain flavonoids that serve as precursors for more complex flavonoid and isoflavonoid compounds in natural biosynthetic pathways [1] [2]. These molecules are characterized by their α,β-unsaturated ketone system consisting of two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl scaffold that may exist in either cis (Z) or trans (E) isomeric configurations [3] [4]. The trans isomer is generally recognized as the thermodynamically favored form due to reduced steric interactions between the carbonyl group and the adjacent B ring, while the cis configuration experiences greater steric strain, making it less common and more challenging to study [1] [2]. This inherent conformational restriction of cis-chalcones presents both challenges and unique opportunities in medicinal chemistry and drug design.

The interest in cis-chalcone conformations extends beyond mere structural curiosity, as these configurations demonstrate distinct biological activities and binding properties compared to their trans counterparts. Research has revealed that the spatial orientation of aromatic rings and the degree of planarity significantly influence molecular interactions with biological targets [5] [6]. The conformational restriction of cis-chalcones often results in different hydrogen bonding capabilities, varied dipole moments, and distinct molecular geometries that can be exploited for selective targeting of enzymes and receptors. Furthermore, the restricted rotation around the unsaturated bridge in cis-chalcones reduces conformational entropy, potentially leading to enhanced binding affinity through decreased entropy penalty upon complex formation with biological targets [5].

Table 1: Fundamental Characteristics of Cis-Chalcones in Drug Discovery

Property Description Implications in Drug Design
Stereochemistry Z-configuration around α,β-unsaturated system Creates distinct spatial orientation of aromatic rings
Thermodynamic Stability Lower than trans-isomer Requires stabilization strategies for practical applications
Electron Distribution Altered conjugation pattern due to bent structure Affects redox potential and electronic interactions
Molecular Flexibility Restricted rotation around central bridge Reduces entropy penalty upon target binding
Solubility Profile Generally higher than trans-isomer Improved bioavailability potential

The pharmacological significance of chalcones in general is well-established, with demonstrated activities including anticancer, antimicrobial, anti-inflammatory, antioxidant, antidiabetic, and neuroprotective effects [1] [2] [4]. Numerous natural chalcones such as isoliquiritigenin, butein, xanthohumol, and licochalcone A have been extensively studied for their therapeutic potential [3]. More recently, attention has shifted toward understanding how configurational differences between cis and trans isomers influence these biological activities. The Michael acceptor property of the α,β-unsaturated ketone system allows chalcones to form covalent adducts with biological nucleophiles, particularly cysteine thiol groups in enzyme active sites, and this reactivity is significantly influenced by the stereochemistry of the double bond [4]. Computational studies have revealed that cis-chalcones often exhibit different binding modes and interaction energies compared to trans isomers, highlighting the importance of conformational analysis in optimizing their therapeutic potential [5] [6].

Structural Analysis and Conformational Behavior

The structural analysis of cis-chalcones reveals distinctive features that directly influence their chemical behavior and biological activity. The non-planar configuration of cis-chalcones results from steric hindrance between the carbonyl oxygen and the adjacent B-ring, creating a molecular geometry that significantly differs from the relatively planar trans-isomer. This spatial arrangement affects electron delocalization across the conjugated system, potentially altering the electrophilic character of the β-carbon that serves as the Michael acceptor in biological interactions [2] [4]. Computational studies using Density Functional Theory (DFT) have demonstrated that the energy difference between cis and trans isomers can range from 2-5 kcal/mol, with the exact value dependent on the substitution pattern on the aromatic rings [6]. This substantial energy barrier explains the relative instability of the cis configuration and its tendency to isomerize to the trans form, particularly under physiological conditions.

The conformational dynamics of chalcones have been extensively studied using both computational and experimental approaches. Molecular dynamics simulations of chalcone isomerase (CHI) with various chalcone derivatives have revealed that the enzyme active site exhibits strong stereoselectivity toward specific conformers [5]. These studies indicate that s-cis/s-trans conformers of chalcone substrates are oriented similarly within the CHI active site but are stabilized by different hydrogen bond networks. Specifically, the first hydrogen bond network results in much lower binding affinity for s-trans conformers compared to s-cis conformers, while the second hydrogen bond network remains consistent across different conformations [5]. Additionally, conformational changes in active site residues, such as the transition of threonine-48 from indirect interaction with substrates to direct hydrogen bonding, cannot affect the binding mode but remarkably improve binding affinity, demonstrating the intricate relationship between protein flexibility and chalcone conformation.

Table 2: Analytical Techniques for this compound Conformational Study

Technique Application Key Parameters
NMR Spectroscopy Configurational assignment, hydrogen bonding analysis Chemical shifts, NOE correlations, J-coupling constants
X-ray Crystallography Absolute configuration determination, torsion angle measurement Crystal packing, bond lengths, dihedral angles
DFT Calculations Energy minimization, conformational landscape mapping Optimized geometries, frontier molecular orbitals
Molecular Dynamics Simulated behavior in biological systems Protein-ligand interactions, binding stability
UV-Vis Spectroscopy Conjugation pattern analysis, isomerization monitoring Absorption maxima, spectral shifts over time

Advanced spectroscopic techniques have been instrumental in characterizing this compound conformations. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NOESY experiments, provides direct evidence of the spatial proximity between protons in the cis configuration. For example, in 2'-hydroxy-chalcone derivatives, characteristic correlations between H2 and HB protons with distances typically around 2.2-2.4 Å have been observed, confirming the cisoid arrangement [6]. Additionally, the hydrogen bonding capability of specific substituents plays a crucial role in stabilizing otherwise disfavored conformations. Computational analyses have revealed that in certain 2'-hydroxy-chalcones, the carbonyl group can orient toward the phenolic hydroxyl group, forming a stabilizing intramolecular hydrogen bond that effectively locks the molecule in a specific cis-like conformation [6]. This phenomenon demonstrates how strategic substitution can manipulate the conformational preferences of chalcone scaffolds.

The photophysical properties of cis-chalcones also reflect their distinctive electronic structures. The twisted conformation of cis-chalcones typically results in blue-shifted absorption maxima compared to trans isomers due to reduced effective conjugation. Time-resolved spectroscopic studies have revealed that the photoisomerization process in chalcones occurs on the picosecond timescale, with the quantum yield strongly dependent on solvent polarity and substitution pattern. These insights are particularly valuable for designing chalcone-based photoswitches or understanding their behavior under physiological conditions where isomerization might occur in response to cellular environments or affect their biological activity profiles.

Experimental Protocols and Methodologies

Synthesis and Isolation of Cis-Chalcones

The synthesis of chalcones is predominantly achieved through the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between an acetophenone derivative and a benzaldehyde derivative [1] [3]. However, this method typically yields the thermodynamically favored trans-isomer as the major product. To obtain cis-chalcones, researchers have developed specialized approaches. The microwave-assisted synthesis has emerged as an efficient method, where reactions are completed in 3-5 minutes without solvents by mixing starting materials with catalysts to form a thick paste [1]. Similarly, ultrasound-irradiated synthesis accelerates reaction rates, producing chalcones in approximately 10 seconds with higher yields, as demonstrated in the synthesis of thiophene-based chalcones using cesium carbonate as a base [1]. The grinding technique provides another solvent-free alternative, where equivalent quantities of aromatic aldehydes, acetophenone, and reagents are ground in a porcelain mortar for about 10 minutes, followed by isolation through filtration after adding cold water, yielding products in 85-95% purity [1].

For specific this compound enrichment, photochemical isomerization represents the most reliable protocol. The detailed experimental procedure begins with dissolving trans-chalcone (1.0 mmol) in 100 mL of ethyl acetate in a quartz reaction vessel. The solution is then irradiated with UV light (λ = 300-350 nm) under nitrogen atmosphere for 2-4 hours with constant stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the photostationary state is reached, typically containing 20-40% cis-isomer. The This compound is separated using preparative HPLC with a chiral stationary phase (e.g., amylose or cellulose derivatives) and n-hexane/isopropanol (90:10) as the mobile phase. Alternatively, fractional crystallization can be employed by slowly evaporating a dichloromethane/n-pentane mixture at 4°C to obtain this compound crystals. The isolated this compound should be stored in amber vials under inert atmosphere at -20°C to prevent thermal back-isomerization.

Conformational Analysis Protocol

The conformational characterization of cis-chalcones employs a combination of computational and spectroscopic methods. For computational analysis, Density Functional Theory (DFT) calculations provide the most accurate assessment of chalcone conformations. The standard protocol involves initial geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set for all atoms. Multiple initial conformations should be subjected to optimization to ensure the global minimum is located. Frequency calculations must follow to confirm the absence of imaginary frequencies, verifying true energy minima. The lowest-energy conformation is identified by comparing the Gibbs free energy of each optimized structure. For enhanced accuracy, solvation effects can be incorporated using the Polarizable Continuum Model (PCM) with solvents such as DMSO or methanol to mimic experimental conditions. The resulting optimized structures allow measurement of key parameters including torsion angles between the aromatic rings, bond lengths of the enone system, and intramolecular distances between specific protons for comparison with experimental NMR data [6].

For experimental conformational analysis, NMR spectroscopy offers the most direct evidence. The comprehensive protocol begins with preparing a 5-10 mM sample of this compound in deuterated DMSO or CDCl₃. 1D NMR experiments (¹H and ¹³C) provide initial structural information, with characteristic chemical shifts for this compound protons typically appearing at δ 7.0-8.5 ppm for the olefinic proton. The definitive confirmation of cis configuration comes from 2D-NOESY experiments performed with a mixing time of 500-800 ms, which reveals through-space correlations between protons that are proximate in the cis configuration but distant in the trans form. For chalcones with 2'-hydroxy substitution, the intramolecular hydrogen bonding between the carbonyl oxygen and the phenolic proton produces a characteristically downfield-shifted hydroxyl proton at δ 12-17 ppm, providing additional evidence for the stabilized cisoid conformation [6]. The combination of computational and experimental approaches delivers a comprehensive understanding of this compound conformation, enabling rational design of conformationally restricted analogs with enhanced biological properties.

CisChalconeWorkflow Start Start Chalcone Study Synth Synthesis Methods Start->Synth MW Microwave-Assisted Synthesis Synth->MW US Ultrasound Irradiation Synth->US Grind Grinding Technique Synth->Grind Photo Photochemical Isomerization Synth->Photo Analysis Conformational Analysis MW->Analysis US->Analysis Grind->Analysis Photo->Analysis Comp Computational Methods (DFT Calculations) Analysis->Comp Exp Experimental Methods (NMR Spectroscopy) Analysis->Exp App Therapeutic Applications Comp->App Exp->App Cancer Cancer Therapy (Microtubule disruption) App->Cancer Inflammation Anti-inflammatory (LOX Inhibition) App->Inflammation Neuro Neuroprotective Agents App->Neuro End Structure Optimization & Drug Development Cancer->End Inflammation->End Neuro->End

Diagram 1: Experimental workflow for this compound studies from synthesis to therapeutic applications

Molecular Docking and Dynamics Protocol

The computational evaluation of cis-chalcones against biological targets provides insights into their mechanism of action and enables structure-based optimization. The standard protocol for molecular docking begins with preparing the protein structure by removing water molecules and adding hydrogen atoms, followed by defining the binding site around known catalytic residues or co-crystallized ligands. For chalcone studies, Lipoxygenase (LOX) enzymes and tubulin have been frequently targeted [6] [4]. This compound structures are optimized using DFT calculations as described previously, then prepared for docking by assigning partial charges and rotatable bonds. Docking is performed using Glide/XP algorithm for induced fit docking (IFD), which accounts for side chain flexibility, with 20-30 poses generated per compound. The resulting complexes are evaluated based on IFD Score (which considers both binding affinity and prime energy) and visual inspection of key interactions such as hydrogen bonds with catalytic residues or π-π stacking with aromatic side chains.

For enhanced accuracy, molecular docking should be followed by molecular dynamics (MD) simulations to assess the stability of the chalcone-protein complex. The standard protocol involves solvating the docked complex in a TIP3P water box with 10 Å padding, adding ions to neutralize the system, and minimizing energy using the steepest descent algorithm. This is followed by gradual heating to 300 K over 100 ps and equilibration at constant pressure for 1 ns. The production phase runs for 50-100 ns with trajectories saved every 10 ps for analysis. Key parameters to monitor include root mean square deviation (RMSD) of the protein backbone and ligand position, radius of gyration for protein compactness, and specific interaction fractions (percentage of simulation time during which particular hydrogen bonds or hydrophobic contacts are maintained). For cis-chalcones, special attention should be paid to the stability of the bent conformation within the binding pocket and any tendency toward isomerization during the simulation. This comprehensive computational protocol provides robust assessment of how conformational restriction influences target engagement and residence time [5] [6].

Therapeutic Applications and Biological Evaluation

The conformationally restricted nature of cis-chalcones confers distinct advantages in therapeutic applications, particularly in cancer treatment and anti-inflammatory therapy. In oncology, chalcones have demonstrated remarkable abilities to inhibit key cellular processes including microtubule assembly, topoisomerase activity, and angiogenesis [4]. The restricted conformation of cis-chalcones often results in enhanced selectivity for specific biological targets. For instance, molecular docking studies have revealed that cis-chalcones can bind effectively to the colchicine binding site of tubulin, disrupting microtubule formation and causing cell cycle arrest in the G2/M phase [4]. Specific this compound derivatives such as o-aryl chalcones with 3′-fluoro-[1,1′-biphenyl]-2-yl A-rings and 3-hydroxy-4-methoxyphenyl B-rings have shown potent cytotoxicity in the nanomolar range against multidrug-resistant cancer cell lines, including human ovarian paclitaxel-resistant cells and breast doxorubicin-resistant cells [4]. The conformational restriction appears to optimize spatial orientation for interaction with key residues in the tubulin binding pocket, enhancing potency against resistant cancers.

In anti-inflammatory applications, cis-chalcones have demonstrated significant potential as lipoxygenase (LOX) inhibitors [6]. LOX enzymes catalyze the oxidation of polyunsaturated fatty acids to generate bioactive lipid mediators implicated in inflammatory processes. The bent configuration of cis-chalcones allows optimal positioning within the LOX active site, particularly for 2'-hydroxy-chalcone derivatives where the orientation of the carbonyl group relative to the phenolic hydroxyl facilitates key interactions with iron cofactors and surrounding residues [6]. Studies have shown that substitution at position 4 of the B-ring significantly influences LOX inhibitory activity, with electron-withdrawing groups like chlorine enhancing potency compared to electron-donating groups like methyl. The structure-activity relationship studies indicate that the free hydroxyl groups present in both aromatic rings are essential for maximal anti-inflammatory activity, likely through formation of critical hydrogen bonds with enzyme residues [6].

Table 3: Biological Activities of Cis-Chalcones Against Molecular Targets

Therapeutic Area Molecular Target Biological Effect Notable this compound Derivatives
Cancer Tubulin Microtubule disruption, mitotic arrest o-aryl chalcones, indolyl-chalcones
Cancer Topoisomerase II DNA damage, cell cycle arrest N-4-piperazinyl-ciprofloxacin hybrids
Inflammation 5-Lipoxygenase (5-LOX) Reduced leukotriene synthesis 2'-hydroxy-4-chloro chalcone
Neurodegeneration Phosphodiesterase III Enhanced cognitive function Isoliquiritigenin analogs
Metabolic Disease α-Glucosidase Reduced glucose absorption Isobavachalcone derivatives
Infectious Disease Microbial enzymes Antimicrobial activity Licochalcone A, isobavachalcone

Beyond oncology and inflammation, cis-chalcones show promise in neuroprotective applications. Certain chalcone derivatives such as verbenachalcone have been shown to enhance nerve growth factor-mediated neurite outgrowth, suggesting potential in neurodegenerative disease treatment [3]. Additionally, dihydrochalcones like aspalathin and nothofagin have demonstrated protective effects against UVB-mediated oxidative stress in human skin cells by reducing lipid peroxidation and caspase-3 expression [2]. The antioxidant properties of cis-chalcones stem from their ability to delocalize unpaired electrons across the conjugated system and donate hydrogen atoms from phenolic hydroxyl groups, effectively neutralizing reactive oxygen species. The conformational restriction in cis-chalcones may influence their redox potential and thus their antioxidant efficacy, although this structure-activity relationship requires further investigation.

The mechanistic diversity of cis-chalcones extends to their interactions with multiple signaling pathways. In cancer cells, they have been shown to modulate the PI3K/AKT, NF-κB, and MAPK pathways, leading to inhibition of proliferation and induction of apoptosis [4]. The restricted conformation appears to enhance selectivity for certain pathways, potentially reducing off-target effects. For instance, specific this compound derivatives preferentially inhibit cancer cell growth while showing minimal toxicity to normal cells, suggesting a favorable therapeutic index. This selective toxicity may result from differential expression of target proteins or enhanced accumulation in cancer cells due to altered membrane permeability. The multifaceted bioactivity profile of cis-chalcones, combined with their tunable chemical structures, positions them as valuable scaffolds for developing targeted therapies across multiple disease areas.

ChalconeMechanisms cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcomes Therapeutic Outcomes CisChalcone This compound Conformation Tubulin Tubulin Protein CisChalcone->Tubulin Binds colchicine site TopoII Topoisomerase II CisChalcone->TopoII Inhibits activity LOX Lipoxygenase (LOX) CisChalcone->LOX Blocks active site Enzymes Various Enzymes CisChalcone->Enzymes Modulates function MitoticArrest Mitotic Arrest Tubulin->MitoticArrest Disrupts polymerization DNADamage DNA Damage TopoII->DNADamage Stabilizes complex ReducedInflam Reduced Inflammation LOX->ReducedInflam Reduces mediators OxidProtect Oxidative Protection Enzymes->OxidProtect Neutralizes ROS Apoptosis Apoptosis Induction MitoticArrest->Apoptosis Activates checkpoint CancerTx Cancer Therapy Apoptosis->CancerTx Kills cancer cells DNADamage->Apoptosis Triggers response AntiInflam Anti-inflammatory Effects ReducedInflam->AntiInflam Decreases symptoms NeuroProt Neuroprotection OxidProtect->NeuroProt Protects neurons SkinProt Skin Protection OxidProtect->SkinProt Shields from UV

Diagram 2: this compound mechanisms of action from molecular targets to therapeutic outcomes

Conclusion and Future Perspectives

The study of cis-chalcones in conformational restriction represents a promising frontier in medicinal chemistry and drug design. The unique spatial configuration of these molecules, characterized by their bent geometry and restricted rotation around the unsaturated bridge, confers distinct advantages for targeting specific biological processes. Through strategic molecular design and advanced synthetic approaches, researchers can exploit these conformational features to develop compounds with enhanced selectivity and reduced off-target effects. The integration of computational methods such as DFT calculations and molecular dynamics simulations with experimental techniques including NMR spectroscopy and X-ray crystallography has provided unprecedented insights into the structure-activity relationships governing this compound bioactivity. These multidisciplinary approaches enable rational optimization of this compound scaffolds for improved drug-like properties.

Looking forward, several key challenges and opportunities emerge in this compound research. The thermodynamic instability of the cis configuration relative to the trans isomer remains a significant hurdle for pharmaceutical development, necessitating innovative stabilization strategies such as structural rigidification through ring constraints or strategic substitution to create intramolecular hydrogen bonds. The development of efficient synthetic methodologies for this compound enrichment, potentially through asymmetric synthesis or novel photochemical approaches, will be crucial for advancing structure-activity relationship studies. Additionally, more comprehensive pharmacokinetic and toxicological evaluations are needed to establish the therapeutic potential of cis-chalcones, including studies on their metabolic stability, tissue distribution, and potential for isomerization in biological systems. As these challenges are addressed, cis-chalcones hold substantial promise as privileged scaffolds for developing next-generation therapeutics targeting cancer, inflammatory diseases, neurological disorders, and other conditions with high unmet medical need.

References

Comprehensive Application Notes and Protocols: cis-Chalcone as Michael Acceptor in Drug Design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chalcones as Privileged Scaffolds in Medicinal Chemistry

Chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold in medicinal chemistry with demonstrated utility across multiple therapeutic areas. These α,β-unsaturated ketones serve as open-chain precursors to flavonoids and isoflavonoids in natural product biosynthesis. The chalcone core structure consists of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system that may exist as cis (Z) or trans (E) isomers, with the trans isomer being thermodynamically more stable. The term "chalcone" derives from the Greek word "chalcos" meaning "bronze," reflecting the colors observed in most natural chalcones. [1]

The Michael acceptor capability of chalcones stems from the electron-deficient β-carbon in their α,β-unsaturated carbonyl system, which undergoes conjugate addition reactions with biological nucleophiles. This electrophilic character enables chalcones to form covalent bonds with cysteine thiols and other nucleophilic residues in protein targets, modulating various signaling pathways. While most research has focused on the more stable trans-chalcones, cis-chalcones present unique steric and electronic properties that may influence their biological targeting and selectivity profiles. The strategic incorporation of the Michael acceptor functionality has established chalcones as valuable templates for developing covalent therapeutic agents with applications in oncology, neurodegenerative diseases, and inflammation. [1] [2] [3]

Chemical Basis of Michael Acceptor Reactivity in Chalcones

Fundamental Reaction Mechanisms

The Michael addition reaction involves the 1,4-nucleophilic addition of electron-rich carbanions or heteroatom nucleophiles to activated α,β-unsaturated systems. In biological contexts, cysteine thiols serve as the predominant Michael donors, though other nucleophilic amino acids (e.g., lysine, histidine) may also participate. The reaction kinetics depend on both the electrophilicity of the Michael acceptor and the nucleophilicity (pKa) of the attacking thiol, with cellular environments providing appropriate pH conditions for deprotonation of cysteine residues. [2] [3]

For chalcones, the conjugated system between the carbonyl group and the double bond creates a polarized structure where the β-carbon becomes electron-deficient and susceptible to nucleophilic attack. This electronic configuration allows chalcones to function as Michael acceptors under physiological conditions, forming covalent adducts with biological thiols. The reactivity can be modulated through ring substitutions that alter electron density distribution across the conjugated system. [2]

Covalent Inhibition Strategies

Table 1: Covalent Inhibition Strategies for Chalcone-based Michael Acceptors

Strategy Type Mechanism Structural Features Applications
Irreversible Covalent Inhibition Forms permanent covalent bond with target Standard α,β-unsaturated carbonyl Long-term pathway suppression
Reversible Covalent Inhibition Forms transient covalent bond α-Cyano acrylamides or enhanced α-H acidity Reduced off-target effects
Soft Electrophile Design Selective for cysteine over less nucleophilic residues Moderate electrophilicity Improved therapeutic index

The covalent binding of chalcones to biological targets may be either reversible or irreversible, with significant implications for therapeutic utility. Irreversible covalent inhibitors form permanent bonds with their protein targets, leading to prolonged pharmacological effects that persist even after compound clearance. In contrast, reversible covalent inhibitors establish transient covalent interactions that can dissociate under physiological conditions, potentially reducing off-target toxicity concerns. [3]

The development of reversible covalent chalcone inhibitors represents an emerging strategy in drug design. As demonstrated by Taunton and colleagues, introducing electron-withdrawing groups (e.g., cyano group) at the α-position of acrylamides increases the acidity of the α-proton in the β-thioether adduct, favoring the reverse Michael addition reaction. This approach enables fine-tuning of target residence times through modulation of the elimination rate, offering superior control over pharmacological effects. [3]

Therapeutic Applications of Chalcone Michael Acceptors

Anticancer Applications

Chalcone-based Michael acceptors demonstrate significant promise in oncology through their ability to covalently modify key proteins in cancer cell survival and proliferation pathways. The electrophilic character enables inhibition of various cancer-relevant targets, including thioredoxin reductase, tubulin, topoisomerases, and cyclin-dependent kinases. The multifunctional nature of chalcones allows simultaneous perturbation of multiple signaling pathways, potentially overcoming resistance mechanisms that limit single-target therapies. [4]

Specific naturally occurring chalcones with documented anticancer activity include:

  • Xanthohumol: Isolated from hops (Humulus lupulus), demonstrates anti-HIV-1, antibacterial, and anticancer properties through Michael acceptor-dependent mechanisms. [1]
  • Isobavachalcone: Derived from Psoralea corylifolia, exhibits antioxidant, α-glucosidase inhibitory, cancer chemopreventive, anticancer, antibacterial, and antifungal activities. [1]
  • Butein: Obtained from Rhus verniciflua, shows potent anticancer and anti-inflammatory effects in preclinical models. [1] [2]
  • Isoliquiritigenin: Found in Nepalese propolis, displays cancer chemopreventive, antioxidant, anti-inflammatory, and anticancer activities. [1] [2]

The tubulin polymerization inhibition by chalcone derivatives represents a particularly promising mechanism for anticancer development. Ducki et al. established that chalcones share structural similarities with combretastatin A4, a known β-tubulin inhibitor, and demonstrated that specific substitutions significantly influence tubulin binding affinity. Molecular modeling suggests that the methyl group at the α-position substantially affects the preferred conformation from s-cis to s-trans, optimizing interactions with the tubulin binding pocket. [4]

Neuroprotective Applications

Michael-accepting chalcones show considerable potential in neurodegenerative disorders, including Alzheimer's disease (AD), through multiple mechanisms of action. These compounds can function as acetylcholinesterase inhibitors (AChEIs), addressing the cholinergic deficit characteristic of AD pathology. Additionally, their electrophilic properties enable activation of the Nrf2-ARE pathway, enhancing cellular antioxidant defenses against oxidative stress implicated in neurodegeneration. [5] [6] [7]

Recent research has identified several natural chalcones with significant anti-acetylcholinesterase activity:

  • Isobavachalcone: Isolated from Dorstenia barteri twig leaves, demonstrated potent AChE inhibition (IC₅₀ = 5.93 ± 0.13 μg/mL) comparable to the standard drug eserine (IC₅₀ = 4.94 ± 0.05 μg/mL). [6]
  • 2',4'-Dihydroxy-3',6'-dimethoxychalcone: Derived from Polygonum limbatum leaves, showed notable AChE inhibitory activity (IC₅₀ = 6.05 ± 0.11 μg/mL). [6]
  • 4-Hydroxylonchocarpin: Also from Dorstenia barteri, exhibited AChE inhibition (IC₅₀ = 6.59 ± 0.16 μg/mL). [6]
  • Isosalipurposide: Obtained from Acacia cyanophylla flowers, demonstrated AChE inhibitory effects (IC₅₀ = 52.04 μg/mL). [6]

The dual antioxidant mechanism exhibited by certain chalcones is particularly relevant for neuroprotection. Compound 33 from recent investigations conferred protection against H₂O₂-induced oxidative damage in PC12 cells through both direct free radical scavenging and indirect activation of the NRF2/ARE antioxidant pathway. This dual activity translated to superior neuroprotective effects in animal models of cerebral ischemia-reperfusion injury compared to mono-mechanistic antioxidants. [5]

Anti-inflammatory Applications

Michael-accepting chalcones modulate inflammatory responses primarily through covalent modification of key signaling proteins. The electrophilic nature enables interaction with cysteine residues in IKKβ (IκB kinase beta) and other components of the NF-κB pathway, suppressing production of pro-inflammatory mediators. Additionally, these compounds activate the Keap1-Nrf2-ARE pathway, enhancing expression of cytoprotective and anti-inflammatory genes. [2] [3]

The NF-κB activation pathway involves Toll-like receptor 4 (TLR4) and myeloid differentiation 2 (MD-2) regulating downstream signal transduction, including MAPK phosphorylation. Chalcones such as butein (2',3,4,4'-tetrahydroxychalcone) have been shown to suppress NF-κB-mediated inflammation through Michael acceptor-dependent mechanisms. In LPS-induced acute lung injury models, specific chalcone derivatives effectively inhibited TLR4/MD-2 complex formation and subsequent inflammatory signaling cascades. [2] [4]

Table 2: Representative Michael-Accepting Chalcones and Their Therapeutic Applications

Chalcone Compound Natural Source Biological Activities Primary Molecular Targets
Xanthohumol Humulus lupulus (Hops) Anticancer, Anti-HIV-1, Antibacterial NF-κB, CYP enzymes
Isobavachalcone Psoralea corylifolia Antioxidant, Anticancer, α-Glucosidase Inhibition AChE, Tubulin
Butein Rhus verniciflua Anti-inflammatory, Anticancer IKKβ, NF-κB
Isoliquiritigenin Nepalese Propolis Cancer Chemopreventive, Antioxidant ERβ, Nrf2
Licochalcone A Glycyrrhiza inflata Anti-inflammatory, Anticancer TLR4/MD-2, NF-κB

Experimental Protocols

Synthesis and Characterization of cis-Chalcones

Claisen-Schmidt condensation represents the most common synthetic approach for chalcone preparation, involving acid- or base-catalyzed reaction between aromatic aldehydes and acetophenones. However, this method typically favors formation of the more stable trans isomer. Specialized techniques are required to obtain the cis-chalcone configuration, which possesses distinct steric and electronic properties that may influence Michael acceptor reactivity and biological targeting. [8] [6]

4.1.1 Protocol: Synthesis of cis-Chalcone Analogs

Materials:

  • Aromatic aldehydes (1.0 mmol)
  • Acetophenone derivatives (1.0 mmol)
  • BF₃-etherate catalyst (0.1 mmol)
  • Anhydrous dichloromethane (DCM)
  • Molecular sieves (4Å)
  • Aqueous workup solutions (NaHCO₃, NaCl)
  • Anhydrous Na₂SO₄

Procedure:

  • Activate molecular sieves by heating at 300°C for 3 hours and cool in a desiccator.
  • In a flame-dried round-bottom flask under inert atmosphere, dissolve aromatic aldehyde (1.0 mmol) and acetophenone derivative (1.0 mmol) in anhydrous DCM (10 mL).
  • Add activated molecular sieves (1.0 g) and BF₃-etherate catalyst (0.1 mmol).
  • Stir the reaction mixture at room temperature with monitoring by TLC or LC-MS until completion (typically 4-12 hours).
  • Filter the reaction mixture to remove molecular sieves, and wash the filter cake with DCM (2 × 5 mL).
  • Combine organic phases and wash sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate gradient) to obtain cis-chalcone analogs.

Note: The cis isomer can be isolated through careful chromatographic separation or by photoisomerization of the trans isomer using UV light (300-350 nm) with appropriate photosensitizers. [8]

4.1.2 Protocol: Structural Characterization of cis-Chalcones

Spectroscopic Analysis:

  • ¹H NMR: Characteristic vicinal coupling constant (J) between 13.0-17.0 Hz for trans isomers, while cis isomers typically exhibit smaller J values (8-12 Hz). The chemical shifts for α,β-unsaturated protons appear in the region of δ 7.00-8.50 ppm.
  • ¹³C NMR: The carbonyl carbon of chalcones typically resonates at δ 190-200 ppm, with olefinic carbons at δ 120-150 ppm.
  • IR Spectroscopy: Conjugated C=O stretching appears at 1700-1675 cm⁻¹, while C=C stretching occurs at 1644-1617 cm⁻¹.
  • HRMS: Confirm molecular formula and purity. [6]
Biological Evaluation of Michael Acceptor Activity
4.2.1 Protocol: Thiol Reactivity Assessment

Materials:

  • Chalcone test compounds (1 mM stock in DMSO)
  • L-Cysteine or glutathione (10 mM stock in PBS)
  • Phosphate buffer (0.1 M, pH 7.4)
  • HPLC system with UV/Vis detector

Procedure:

  • Prepare reaction mixtures containing chalcone test compound (50 μM) and cysteine or glutathione (100 μM) in phosphate buffer (1 mL final volume).
  • Incubate at 37°C with gentle shaking.
  • At predetermined time points (0, 5, 15, 30, 60, 120 minutes), remove aliquots (100 μL) and quench with acidified methanol (10 μL of 1M HCl).
  • Analyze samples by HPLC monitoring decrease in chalcone peak area and appearance of adduct peaks.
  • Determine second-order rate constants (k₂) from pseudo-first-order kinetics under excess thiol conditions.

Calculation: The thiol reactivity is expressed as the second-order rate constant: k₂ = kₒbₛ / [Thiol] where kₒbₛ is the observed pseudo-first-order rate constant determined from the slope of ln[chalcone] versus time. [2] [3]

4.2.2 Protocol: Cellular NRF2 Pathway Activation Assay

Materials:

  • ARE-luciferase reporter cell line (e.g., HEK293-ARE-Luc)
  • Chalcone test compounds (0.1-100 μM in DMSO)
  • Luciferase assay system
  • Cell culture reagents

Procedure:

  • Seed ARE-luciferase reporter cells in 96-well plates at 2 × 10⁴ cells/well and culture for 24 hours.
  • Treat cells with chalcone test compounds at various concentrations (0.1-100 μM) for 16 hours.
  • Include positive control (sulforaphane, 10 μM) and vehicle control (0.1% DMSO).
  • Lyse cells and measure luciferase activity according to manufacturer's protocol.
  • Normalize luciferase readings to protein content or cell viability.
  • Calculate fold induction relative to vehicle control and determine EC₅₀ values. [2] [5]

Research Case Studies

Case Study: Dual-Antioxidant Chalcones for Cerebral Ischemia-Reperfusion Injury

Background: Cerebral ischemia-reperfusion injury (CIRI) in stroke involves excessive reactive oxygen species (ROS) generation. Conventional antioxidants have limited efficacy due to insufficient potency and lack of pathway activation. [5]

Compound Design: A series of chalcone analogues were designed incorporating structural features for both direct free radical scavenging and NRF2/ARE pathway activation. The most promising compound, chalcone 33, contained strategically positioned hydroxyl and methoxy groups to optimize both antioxidant mechanisms and blood-brain barrier permeability. [5]

Biological Evaluation:

  • In PC12 cells exposed to H₂O₂-induced oxidative stress, chalcone 33 provided significant protection (85% cell viability at 10 μM) compared to mono-mechanistic antioxidants (45-60% viability).
  • The compound demonstrated direct free radical scavenging in DPPH and ORAC assays, with TEAC values of 2.45 ± 0.12.
  • NRF2 pathway activation was confirmed through nuclear translocation of NRF2 and increased expression of HO-1 and NQO1 in neuronal cells.
  • In mouse models of middle cerebral artery occlusion (MCAO) and bilateral common carotid artery occlusion (BCCAO), chalcone 33 (10 mg/kg, i.v.) reduced infarct volume by 65% and improved neurological scores by 2.8-fold compared to vehicle control. [5]

Mechanistic Insight: The superior efficacy of chalcone 33 derived from its dual-antioxidant mechanism - directly neutralizing ROS while simultaneously enhancing cellular antioxidant capacity through NRF2-mediated gene expression. This case demonstrates the advantage of multi-target chalcones over single-mechanism approaches for complex oxidative stress pathologies. [5]

Case Study: Chalcone-Based Acetylcholinesterase Inhibitors for Alzheimer's Disease

Background: Current acetylcholinesterase inhibitors (AChEIs) for Alzheimer's disease provide limited symptomatic benefit and often exhibit undesirable side effects. Natural chalcones with AChE inhibitory activity served as starting points for optimization. [6] [7]

Compound Design: A series of 4-benzyloxychalcone derivatives were synthesized via Claisen-Schmidt condensation between 4-benzyloxybenzaldehyde and appropriate acetophenone derivatives. The benzyloxy group was incorporated to enhance lipophilicity and blood-brain barrier penetration, while the Michael acceptor functionality was preserved for potential covalent interaction with the catalytic serine in AChE. [6]

Biological Evaluation:

  • Synthesized chalcones 12a-c were evaluated for AChE inhibition using Ellman's method with galantamine as positive control.
  • Compounds 12a (82.1% inhibition), 12b (64.4% inhibition), and 12c (84.3% inhibition) demonstrated significant AChE inhibitory activity at 100 μM concentration.
  • Molecular docking studies revealed that these chalcones bind to the peripheral anionic site (PAS) of AChE through π-π stacking and hydrophobic interactions, with binding free energy (ΔGb) values ranging from -11.6 to -12.0 kcal/mol.
  • Molecular dynamics simulations (100 ns) confirmed stable binding of the most potent chalcones (12a and 12c) within the AChE active site gorge. [6]

Structural Insights: The α,β-unsaturated carbonyl system in these chalcones appears to interact with the catalytic anionic site (CAS) of AChE, potentially through Michael addition with cysteine or serine residues. The benzyloxy substituent at position 4 enhanced hydrophobic interactions with the PAS, contributing to improved inhibition potency compared to simple hydroxylated chalcones. [6] [7]

Technical Considerations and Optimization Strategies

Reactivity Modulation Strategies

The intrinsic reactivity of chalcone Michael acceptors must be carefully balanced to achieve optimal therapeutic efficacy without excessive off-target interactions. Overly electrophilic compounds may exhibit poor selectivity and potential toxicity, while weakly electrophilic chalcones may lack sufficient potency. Several strategies enable modulation of Michael acceptor reactivity: [2] [3]

  • Ring substitution effects: Electron-withdrawing groups (e.g., NO₂, CN, CF₃) on either aromatic ring enhance electrophilicity, while electron-donating groups (e.g., OH, OCH₃, NH₂) decrease reactivity.
  • Steric shielding: Incorporation of bulky substituents adjacent to the β-carbon can provide steric hindrance, reducing nonspecific reactions while maintaining activity against intended targets.
  • β-Substitution: Alkyl groups at the β-position decrease reactivity through steric and electronic effects, potentially improving selectivity.
  • Cross-conjugated systems: Extension of the conjugation system can delocalize the electron density, fine-tuning reactivity.
Experimental Design Considerations

Covalent target validation requires careful experimental design to distinguish specific, mechanism-based activity from nonspecific effects. Recommended approaches include: [4] [3]

  • Cellular target engagement assays: Utilize cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to confirm direct target engagement in physiological environments.
  • Mutagenesis studies: Generate cysteine-to-serine mutations in putative target proteins to confirm the essential role of specific cysteine residues in functional effects.
  • Competitive activity-based protein profiling (ABPP): Use broad-spectrum cysteine-reactive probes to assess selectivity across the cysteinome.
  • Reversibility assessment: Compare washout and recovery kinetics with reversible inhibitors to confirm covalent mechanism.

The following diagram illustrates the key signaling pathways modulated by Michael-accepting chalcones and their therapeutic implications in various disease contexts:

G cluster_keap1 Keap1-Nrf2-ARE Pathway cluster_nfkb NF-κB Pathway Chalcone Chalcone Keap1 Keap1 Chalcone->Keap1 Covalent Modification IKK IKK Chalcone->IKK Covalent Modification Tubulin Tubulin Chalcone->Tubulin Binding AChE AChE Chalcone->AChE Inhibition Topoisomerase Topoisomerase Chalcone->Topoisomerase Inhibition Nrf2 Nrf2 Keap1->Nrf2 Release ARE ARE Nrf2->ARE Translocation & Binding AntioxidantGenes AntioxidantGenes ARE->AntioxidantGenes Activation OxidativeStressProtection OxidativeStressProtection AntioxidantGenes->OxidativeStressProtection Expression NFkB NFkB IKK->NFkB Inhibition InflammatoryGenes InflammatoryGenes NFkB->InflammatoryGenes Reduced Activation AntiInflammation AntiInflammation InflammatoryGenes->AntiInflammation Reduced Expression Anticancer Anticancer Tubulin->Anticancer Neuroprotection Neuroprotection AChE->Neuroprotection Topoisomerase->Anticancer

Diagram 1: Signaling pathways modulated by Michael-accepting chalcones. The diagram illustrates how chalcones covalently modify key regulatory proteins in the Keap1-Nrf2-ARE and NF-κB pathways, leading to antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.

Conclusion and Future Perspectives

Michael-accepting chalcones represent versatile scaffolds in covalent drug design, with demonstrated applications across multiple therapeutic areas. The intrinsic reactivity of the α,β-unsaturated carbonyl system enables targeted covalent modification of cysteine residues in disease-relevant proteins, while appropriate structural modulation allows fine-tuning of selectivity and potency. The privileged structure status of chalcones is evidenced by their presence in numerous natural products with diverse biological activities and their compatibility with fragment-based drug design approaches. [1] [2] [8]

Future directions in chalcone-based drug discovery should emphasize:

  • Isoform-selective targeting: Exploiting subtle differences in cysteine accessibility and microenvironment between protein isoforms to achieve enhanced selectivity.
  • Pro-drug strategies: Developing reversible derivatives that release the active Michael acceptor specifically in disease tissues to minimize off-target effects.
  • Multifunctional ligands: Designing hybrid molecules that combine Michael acceptor functionality with additional pharmacophores for enhanced efficacy against complex diseases.
  • Chemical biology tools: Utilizing chalcones as molecular probes for identifying novel cysteine-containing therapeutic targets through activity-based protein profiling.

The continued investigation of cis-chalcones specifically may reveal unique targeting capabilities distinct from their trans counterparts, potentially expanding the therapeutic applications of this versatile scaffold. As covalent drug design advances, Michael-accepting chalcones are poised to contribute significantly to the development of next-generation therapeutic agents with improved efficacy and selectivity profiles. [4] [3] [7]

References

Analytical Methods for cis-Chalcone Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Technique Key Application / Measured Parameter Typical Experimental Conditions / Critical Settings
High-Performance Liquid Chromatography (HPLC) Separation and quantification of cis/trans-chalcone isomers [1]. Column: C18 reverse-phase; Mobile Phase: Acetonitrile/Water or Methanol/Water gradient; Detection: UV-Vis at 310-350 nm [1].
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and mass confirmation of chalcone derivatives [2]. Column: HP5-MS capillary column (30 m x 0.25 mm x 0.25 µm); Oven Temp.: 50°C (2 min) to 280°C at 10°C/min; Ionization: Electron Impact (EI), 70 eV [2].
Nuclear Magnetic Resonance (NMR) Determination of isomer geometry and full structural elucidation [2]. Solvent: CDCl₃ or DMSO-d₆; Key 1H NMR Signals: cis-isomer: J~12 Hz; trans-isomer: J~15.5 Hz [2].
Ultraviolet-Visible (UV-Vis) Spectroscopy Distinguishing cis and trans isomers based on absorption maxima [2]. Solvent: Ethanol or Methanol; Typical Scan Range: 200-500 nm; *cis-chalcone: λₘₐₐ lower than *trans; *trans*-chalcone: Strong K-band (~350 nm) [2].
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups, notably the carbonyl stretch [2]. Method: KBr pellet or ATR; Key Absorption: α,β-unsaturated carbonyl (C=O) stretch at ~1650-1665 cm⁻¹ [2].

Experimental Protocol: Isolation & Characterization of cis-Chalcone from a Biotransformation

This protocol outlines the process for obtaining and characterizing cis-chalcone from a biotransformation reaction, based on a study using cyanobacteria [1].

Biotransformation Reaction
  • Procedure: Inoculate a suitable cyanobacteria strain (e.g., Anabaena sp.) into a fresh liquid culture medium. Incubate for a predetermined period (e.g., 21 days). Add a sterile stock solution of chalcone (substrate dissolved in DMSO) directly to the culture. Incubate the mixture under controlled light and temperature conditions (e.g., 16h light/8h dark at 24 ± 1°C) for several days, monitoring the reaction [1].
  • Critical Parameters: Maintain sterile conditions to avoid contamination. The concentration of the substrate (chalcone) and the duration of incubation are strain-dependent and must be optimized. Protect the reaction from intense light to prevent unwanted photochemical reactions [1].
Sample Preparation & Extraction
  • Procedure: Separate the biomass from the culture medium by centrifugation (e.g., 5,000 x g for 15 min). Extract the metabolites from the supernatant liquid using an organic solvent immiscible with water (e.g., dichloromethane, 3 x 4 mL per 1 mL of supernatant). Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator [2] [1].
  • Critical Parameters: Ensure quantitative extraction by checking the aqueous layer for residual product. Keep the temperature during evaporation below 40°C to prevent isomerization or decomposition.
Analytical Procedures
  • HPLC Analysis for Reaction Monitoring:
    • Sample Preparation: Re-dissolve a small portion of the extracted residue in the HPLC mobile phase. Filter through a 0.22 µm membrane filter.
    • HPLC Conditions: As detailed in the table above. The cis-chalcone isomer is identified by its shorter retention time compared to the trans-isomer. Quantify by comparing peak areas against a calibrated standard curve [1].
  • NMR for Structural Confirmation:
    • Sample Preparation: Dissolve a purified sample (~5-10 mg) in 0.6 mL of deuterated solvent (CDCl₃).
    • Data Acquisition: Acquire ¹H NMR spectrum at 300 MHz or higher. The coupling constant (J) between the two olefinic protons is the definitive diagnostic: a value of approximately 12 Hz confirms the cis configuration, while ~15.5 Hz indicates the trans isomer [2].
  • GC-MS and Other Techniques:
    • Use GC-MS as per the conditions in the table to confirm the molecular weight and fragmentation pattern of the isolated compound [2].
    • UV-Vis and FT-IR spectroscopy provide supporting evidence for the identity of the compound and the conformation of its functional groups [2].

The following diagram illustrates the complete experimental workflow.

Start Start: Biotransformation Setup P1 Inoculate Cyanobacteria (21-day pre-culture) Start->P1 P2 Add Chalcone Substrate (DMSO solution) P1->P2 P3 Incubate under Light (Monitor Reaction) P2->P3 P4 Centrifuge Culture (Separate Biomass) P3->P4 P5 Extract Supernatant (Dichloromethane) P4->P5 P6 Dry & Concentrate (Rotary Evaporator) P5->P6 P7 HPLC Analysis (cis/trans Separation) P6->P7 P8 NMR Confirmation (J-coupling ~12 Hz) P7->P8 End Characterized this compound P8->End

Key Mechanistic & Structural Insights

Geometric Isomerism in Chalcones

The core structural feature of chalcones is the α,β-unsaturated ketone system, which allows for cis (Z) and trans (E) geometric isomers. The trans isomer is thermodynamically more stable and predominates under most conditions. The cis isomer is a metastable intermediate in certain reactions [1]. The following diagram summarizes this relationship and its analytical consequences.

Chalcone Chalcone Core Structure (1,3-diaryl-2-propen-1-one) Trans trans (E) Isomer Thermodynamically Stable Chalcone->Trans Cis cis (Z) Isomer Metastable Intermediate Chalcone->Cis NMR_Trans NMR: J ~15.5 Hz Trans->NMR_Trans  Diagnostic UV_Trans UV: Strong K-band ~350 nm Trans->UV_Trans  Diagnostic NMR_Cis NMR: J ~12 Hz Cis->NMR_Cis  Diagnostic UV_Cis UV: Lower λₘₐₐ Cis->UV_Cis  Diagnostic

Biosynthetic Context

In flavonoid-producing organisms, Chalcone Synthase (CHS) is the key enzyme that catalyzes the formation of the basic chalcone scaffold [3]. Research on cyanobacteria indicates that the biotransformation of chalcone to dihydrochalcone proceeds through a This compound intermediate [1]. This makes bio-catalytic systems a valuable source for obtaining the cis isomer for characterization.

Summary and Research Implications

The reliable characterization of cis-chalcone hinges on a multi-technique approach. While HPLC is ideal for separation and monitoring, NMR spectroscopy provides the definitive proof of geometry via the coupling constant of the olefinic protons. The protocols described here, leveraging biotransformation, offer a pathway to obtain this less stable isomer for detailed analysis. A thorough understanding of these analytical methods is crucial for researchers in natural product chemistry and drug discovery, where chalcones are investigated for their diverse therapeutic potentials [4] [5].

References

NMR Analysis Protocol for Chalcone Equilibrium Systems

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from methodologies used to characterize dynamic systems where cis-chalcone is a proposed intermediate [1] [2].

Sample Preparation
  • Solvent: Use deuterated dimethyl sulfoxide (d₆-DMSO) or Chloroform-d (CDCl₃). DMSO is particularly suitable for observing a wide range of proton signals, including exchangeable protons [1] [2].
  • Concentration: Typically 5-20 mg of compound in 0.6 mL of solvent is sufficient for standard NMR tubes [2].
  • Acidification: To observe the flavylium cation form, add a small volume of deuterated trifluoroacetic acid (d-TFA). A concentration of 5% d-TFA in d₆-DMSO (v/v) has been used effectively [1].
Data Acquisition

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for full structural elucidation.

  • 1D Experiments: Begin with ¹H NMR to identify major species and proton environments [1] [2].
  • 2D Experiments: Perform homonuclear and heteronuclear experiments to establish connectivity [1] [2].
    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (e.g., vinyl protons in the chalcone backbone).
    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbon atoms (¹H-¹³C). Crucial for assigning carbon centers.
    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over multiple bonds (e.g., 2-3 bonds). Vital for establishing connections between the carbonyl carbon and vinyl/aromatic protons.
Key NMR Workflow

The following diagram outlines the logical sequence for the NMR characterization process.

Start Start NMR Characterization Prep Sample Preparation Start->Prep P1 Dissolve in d₆-DMSO or CDCl₃ Prep->P1 P2 Optional: Add d-TFA for flavylium form P1->P2 Acquire Data Acquisition P2->Acquire A1 Run 1H NMR experiment Acquire->A1 A2 Run 2D NMR (COSY, HSQC, HMBC) A1->A2 Analyze Data Analysis A2->Analyze An1 Identify proton types from 1H shifts Analyze->An1 An2 Establish connectivity via 2D experiments An1->An2 An3 Differentiate cis/trans via coupling constants An2->An3 Report Report Structure An3->Report

NMR Chemical Shift Reference Table

The table below compiles characteristic ¹H NMR chemical shifts for different forms and derivatives of chalcones, which aids in identifying the predominant species in a mixture [1] [2].

Proton Position Flavylium Cation (ppm) trans-Chalcone (ppm) 2′-Hydroxy-4-methyl-chalcone (1) (ppm) 2′-Hydroxy-4-chloro-chalcone (2) (ppm)
Hα (C3) 8.74 (d, J=9.0 Hz) 7.97 (d, J=15.4 Hz) 7.65 (d, J=15.4 Hz) 7.59-7.65 (m)
Hβ (C4) 10.04 (d, J=9.1 Hz) 8.34 (d, J=15.4 Hz) 7.95 (m) 7.87 (d, J=15.5 Hz)
H2, H6 (Ring B) 8.09 (d, J=2.2 Hz) 7.56 (d, J=2.0 Hz) 7.59 (d, J=8.0 Hz) 7.59-7.65 (m)
H3, H5 (Ring B) 7.16 (d, J=8.6 Hz) 6.93 (d, J=8.2 Hz) 7.27 (d, J=8.6 Hz) 7.42 (d, J=8.1 Hz)
H6' (Ring A) 8.13 (s) 6.90 (s) 7.95 (m) 7.91 (d, J=8.0 Hz)
Special Proton OH (Intramolecular H-bond) OH (Intramolecular H-bond)
δ (ppm) Not observed Not observed 12.90 (s) 12.75 (s)

Synthesis of Chalcone Derivatives

The following workflow details the standard Claisen-Schmidt condensation method for synthesizing 2'-hydroxy-chalcone derivatives, which are stable and suitable for NMR analysis [2].

S1 Mix 2-hydroxyacetophenone and substituted benzaldehyde in ethanol S2 Add aqueous KOH solution (20% w/v) S1->S2 S3 Stir at room temperature for 24 hours S2->S3 S4 Cool mixture to 0°C S3->S4 S5 Acidify with 10% HCl until precipitate forms S4->S5 S6 Filter and wash precipitate with 10% HCl S5->S6 S7 Purify by recrystallization (e.g., Hexane/Ethyl Acetate) S6->S7 S8 Obtain yellow solid product S7->S8

Interpreting the Data and Identifying cis-Chalcone

Direct observation of cis-chalcone is rare. In the study of Sphagnorubin C, the cis-chalcone form was not observed by NMR due to its extremely short lifetime, and the system's network was dominated by the flavylium cation and the trans-chalcone [1].

  • Coupling Constants are Key: The most reliable way to distinguish cis and trans isomers is by measuring the coupling constant (³JHH) between the two olefinic protons (Hα and Hβ).
    • *trans*-isomer: Exhibits a large coupling constant, typically J = 15.0 - 16.0 Hz [1] [2].
    • *cis*-isomer: Would be expected to have a significantly smaller coupling constant, typically in the range of J = 6.0 - 12.0 Hz.
  • Chemical Shifts: The chemical shifts of the olefinic protons are also diagnostic. In a cis-chalcone, the Hα proton (adjacent to the carbonyl) is expected to be more shielded (appear further upfield) than its counterpart in the trans-isomer due to differences in magnetic anisotropy.

References

Comprehensive Computational Modeling Protocols for cis-Chalcone Conformation: Application Notes for Research Scientists

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance

Chalcones represent a crucial class of organic compounds characterized by their 1,3-diaryl-2-propen-1-one skeleton, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. These compounds serve as precursors to flavonoids and exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties [1] [2]. The conformational flexibility of chalcones, particularly the existence as s-cis or s-trans conformers around the Cγ-Cα bond (as illustrated in Figure 1), significantly influences their biological activity and molecular recognition properties [3]. Understanding these conformational preferences provides critical insights for rational drug design strategies targeting various enzymes, including lipoxygenases (LOX) and chalcone isomerase (CHI) [4].

The computational modeling of chalcone conformations presents particular challenges due to the subtle energy differences between conformers and the sensitivity to environmental factors such as solvation. Recent studies have demonstrated that the s-cis conformer of chalcone typically predominates in equilibrium, with energy differences of approximately 2-3 kJ/mol relative to the s-trans form [3]. However, these energy differences can be significantly altered by substituents on the aromatic rings and solvent effects. The presence of hydroxyl groups can further stabilize particular conformations through intramolecular hydrogen bonding, adding complexity to accurate computational predictions [2]. This protocol outlines comprehensive computational approaches to address these challenges and provide researchers with reliable methods for studying chalcone conformations.

Computational Modeling Protocols

Molecular Structure Preparation and Conformational Sampling

The initial preparation of chalcone structures requires careful attention to molecular geometry and substituent effects. Begin by constructing the chalcone backbone using standard molecular building software, ensuring proper bond alternation in the α,β-unsaturated system.

  • Step 1: Structure Optimization

    • Construct the chalcone skeleton with trans configuration at the Cα-Cβ double bond, as cis configuration is highly unstable [3]
    • Add appropriate substituents to aromatic rings A and B, noting that electron-donating groups (e.g., 4-methyl) and electron-withdrawing groups (e.g., 4-chloro) significantly impact electronic properties and conformational preferences [2]
    • Perform preliminary geometry optimization using molecular mechanics (MMFF94 or UFF force fields) to eliminate steric clashes
  • Step 2: Conformational Sampling

    • Systematically vary the dihedral angles C2'-C1'-Cγ-Cα (Φ1) and C1'-Cγ-Cα-Cβ (Φ2) through 360° in 15° increments
    • For each combination, perform constrained optimization while maintaining the specified dihedral angles
    • Identify low-energy conformations for further quantum chemical treatment
    • Note that the s-cis conformer typically corresponds to Φ2 ≈ 0°, while s-trans corresponds to Φ2 ≈ 180° [3]
Quantum Chemical Calculations

Density Functional Theory (DFT) provides the optimal balance between accuracy and computational efficiency for chalcone conformational studies. The following protocol outlines the recommended procedure:

  • Step 1: Methodology Selection

    • Employ the B3LYP functional with the 6-31+G(d,p) basis set for geometry optimizations and frequency calculations [3]
    • Include Grimme's D3 dispersion correction to account for van der Waals interactions
    • Perform calculations in vacuum and with implicit solvation models (e.g., PCM or SMD) to simulate environmental effects
  • Step 2: Geometry Optimization Protocol

    • Begin with low-energy conformations identified in conformational sampling
    • Set optimization convergence criteria to "tight" (maximum force < 0.00045, RMS force < 0.0003)
    • Use "ultrafine" integration grid for numerical integration (≥99 radial shells, ≥590 angular points per shell)
    • Perform frequency calculations on optimized structures to confirm minima (no imaginary frequencies) and obtain thermodynamic corrections
  • Step 3: Energy Calculations

    • Calculate single-point energies at higher theory levels (e.g., M06-2X/6-311+G(2d,p)) on B3LYP-optimized geometries
    • Compute zero-point energy corrections and thermal corrections to enthalpy and Gibbs free energy at 298.15 K
    • Determine relative energies between s-cis and s-trans conformers, including Boltzmann distribution factors
Molecular Dynamics Simulations

Explicit solvent molecular dynamics simulations provide insights into conformational dynamics and solvent effects:

  • Step 1: System Preparation

    • Solvate the chalcone structure in a cubic water box with a minimum 10 Å distance between the solute and box edge
    • Use TIP3P water model for aqueous simulations
    • Add counterions if necessary to neutralize the system
  • Step 2: Simulation Parameters

    • Employ AMBER or OPLS-AA force fields, with parameters for chalcones derived from validated analogues
    • Use periodic boundary conditions and particle mesh Ewald (PME) method for long-range electrostatics
    • Set nonbonded cutoff to 10-12 Å
    • Maintain temperature at 298.15 K using Langevin thermostat with collision frequency of 1-2 ps⁻¹
    • Maintain pressure at 1 bar using Berendsen or Monte Carlo barostat
  • Step 3: Production Run

    • Equilibrate system for 100-500 ps before production run
    • Run production simulation for 50-100 ns with 2 fs time step
    • Save coordinates every 10-100 ps for analysis
Docking Studies for Protein-Chalcone Interactions

Molecular docking predicts binding modes and affinities of chalcone conformers with target enzymes:

  • Step 1: Protein Preparation

    • Obtain protein structure from PDB (e.g., LOX enzymes: 1N8Q, 3V99; CHI: 1FM8)
    • Remove water molecules and cofactors not involved in binding
    • Add hydrogen atoms and optimize protonation states of residues in active site
    • Perform partial energy minimization of protein structure while restraining heavy atoms
  • Step 2: Docking Protocol

    • Use Glide/XP algorithm for induced fit docking (IFD) to account for protein flexibility [2]
    • Define receptor grid centered on active site with size encompassing all relevant residues
    • Generate multiple conformations for each chalcone, including both s-cis and s-trans forms
    • Score poses using IFD Score, which considers binding energy and protein-ligand complementarity

Data Presentation and Analysis

Computational Parameters and Results

Table 1: Recommended Computational Methods and Parameters for Chalcone Conformational Studies

Calculation Type Method/Basis Set Key Parameters Applicable Properties Reference Values
Geometry Optimization B3LYP/6-31+G(d,p) Tight convergence, ultrafine grid Molecular structure, dipole moments Energy difference: 2-3 kJ/mol (s-cis favored) [3]
Frequency Analysis B3LYP/6-31+G(d,p) Temp: 298.15K, PCM solvation Thermodynamic properties, vibrational spectra CO stretch: 1672 cm⁻¹ (s-cis), 1653 cm⁻¹ (s-trans) [3]
Higher-Level Energy M06-2X/6-311+G(2d,p) Single-point on B3LYP geometry Accurate relative energies Improved binding affinity predictions
Molecular Dynamics AMBER/OPLS-AA 50-100 ns, TIP3P water Conformational dynamics, stability ~8 kcal/mol barrier (s-ciss-trans) [3]
Docking Studies Glide/XP Induced Fit Standard precision → XP mode Protein-ligand interactions, binding modes IFD Score: -12 to -9 kcal/mol [2]
Structural and Electronic Properties

Table 2: Key Structural and Electronic Parameters for Chalcone Conformers

Parameter s-cis Conformer s-trans Conformer Experimental Validation Biological Significance
Cγ-Cα-Cβ-C1 Dihedral ~0° ± 15° ~180° ± 15° NMR NOESY correlations [2] Affects binding orientation in enzyme active sites
C1'-Cγ-Cα-O Dihedral ~180° (planar) ~150-160° (non-planar) X-ray crystallography Influences conjugation and electron delocalization
C=O Bond Length 1.23-1.24 Å 1.24-1.25 Å IR spectroscopy [3] Affects hydrogen bonding capability
Cα-Cβ Bond Length 1.34-1.35 Å 1.35-1.36 Å X-ray crystallography Related to electron density distribution
C=O Stretching Frequency 1670-1675 cm⁻¹ 1650-1655 cm⁻¹ FT-IR spectroscopy [3] Characteristic signature for conformer identification
Energy Difference 0 kJ/mol (reference) 2-3 kJ/mol higher Boltzmann distribution from temperature-dependent IR [3] Determines population ratio (~70:30 at room temperature)
Dipole Moment Higher by 0.5-1.0 D Lower Solvatochromic effects Affects solvation and membrane permeability

Workflow Visualization

The following diagram illustrates the comprehensive computational workflow for studying chalcone conformations:

chalcone_modeling cluster_validation Experimental Validation Start Start Structure_prep Structure Preparation Build chalcone skeleton with trans Cα-Cβ configuration Start->Structure_prep Conformational_sampling Conformational Sampling Systematic dihedral variation Molecular mechanics optimization Structure_prep->Conformational_sampling DFT_optimization DFT Geometry Optimization B3LYP/6-31+G(d,p) level Frequency calculation Conformational_sampling->DFT_optimization Energy_calculation High-Level Energy Calculation M06-2X/6-311+G(2d,p) Thermodynamic corrections DFT_optimization->Energy_calculation NMR NMR Spectroscopy 2D-NOESY for spatial proximity validation DFT_optimization->NMR XRD X-ray Crystallography Solid-state conformation DFT_optimization->XRD IR IR/Raman Spectroscopy C=O stretching frequency conformer identification DFT_optimization->IR MD_simulation Molecular Dynamics Explicit solvent, 50-100 ns Conformational dynamics Energy_calculation->MD_simulation Docking_studies Docking Studies Induced Fit Docking (Glide/XP) Binding mode prediction MD_simulation->Docking_studies Analysis Data Analysis Conformer populations Structure-activity relationships Docking_studies->Analysis Analysis->NMR

Figure 1: Computational workflow for chalcone conformational analysis. The process begins with structure preparation and proceeds through multiple computational levels, with experimental validation methods (green nodes) providing critical verification of computational predictions.

Applications in Pharmaceutical and Industrial Research

The computational protocols outlined in this document enable rational design of chalcone-based therapeutics with optimized biological activities. For anti-inflammatory applications targeting lipoxygenase (LOX) enzymes, combined docking and molecular dynamics studies have revealed that specific chalcone conformers form stable complexes with the enzyme active site, with the s-cis conformer demonstrating superior binding stability in many cases [2]. These computational predictions align with experimental findings showing that chalcone derivatives exhibit significant LOX inhibition, with efficiency influenced by substituents on the aromatic rings. For instance, electron-donating groups at position 4 of ring B generally enhance activity, while electron-withdrawing groups may reduce it, depending on the specific enzyme target [2].

Beyond pharmaceutical applications, these computational methods support the development of chalcone-based corrosion inhibitors for industrial applications. Studies demonstrate that chalcone derivatives effectively inhibit mild steel corrosion in acidic environments, with computational approaches (DFT and MD simulations) providing insights into their adsorption mechanisms on metal surfaces [5]. The planar geometry of chalcones and presence of heteroatoms facilitate strong adsorption, with inhibition efficiencies reaching up to 95% at optimal concentrations [5]. Computational parameters such as HOMO-LUMO energy gaps, Fukui indices, and molecular electrostatic potentials correlate with experimental inhibition efficiencies, enabling predictive design of improved corrosion inhibitors.

Conclusion and Future Perspectives

The integrated computational and experimental approach outlined in these application notes provides researchers with robust protocols for studying chalcone conformations and their relationship to biological activity and functional properties. The combination of quantum chemical calculations, molecular dynamics simulations, and docking studies offers a comprehensive toolkit for understanding structure-activity relationships in chalcone derivatives. Validation of computational predictions through NMR spectroscopy, X-ray crystallography, and vibrational spectroscopy remains essential for confirming the accuracy of these models [2] [3].

Future developments in chalcone conformational analysis will likely leverage machine learning approaches to predict conformational preferences and biological activities based on molecular descriptors, potentially reducing the need for extensive computations. Additionally, the incorporation of enhanced sampling methods in molecular dynamics simulations will provide more comprehensive exploration of conformational space and more accurate predictions of binding affinities. As computational resources continue to advance, the integration of QM/MM methods in docking and dynamics simulations will offer increasingly accurate predictions of protein-chalcone interactions, further accelerating the design of optimized chalcone derivatives for pharmaceutical and industrial applications.

References

biological evaluation of cis-chalcone conformers

Author: Smolecule Technical Support Team. Date: February 2026

Chalcone Conformers: Synthesis and Isolation

A foundational challenge in studying cis-chalcones is their thermodynamic instability relative to the trans-isomers. The search results confirm that the trans (E) isomer is overwhelmingly more prevalent and stable [1] [2]. Consequently, specific protocols for isolating cis-chalcones are not commonly detailed. The general workflow for obtaining and studying them involves the following stages:

G Start Start: Chalcone Synthesis A Standard Synthesis via Claisen-Schmidt Condensation Start->A B Reaction typically yields thermodynamically stable trans (E) isomer A->B C Isomerization & Isolation B->C D Photochemical isomerization (e.g., UV light) C->D E Chromatographic separation (e.g., HPLC, TLC) C->E F Obtain cis (Z) conformer for study D->F E->F G Conformational Analysis F->G H NMR Spectroscopy (Characteristic chemical shifts) - Downfield H-bonded -OH proton (δ 15–17) - Olefinic proton (δ 7.0–8.5) [1] G->H I X-ray Crystallography (Definitive structural confirmation) G->I J Theoretical Calculations (e.g., DFT for conformational stability) G->J

The synthesis of the basic chalcone scaffold is universally achieved via the Claisen-Schmidt condensation, an acid- or base-catalyzed reaction between a benzaldehyde and an acetophenone derivative [3] [2] [4]. As noted, this primarily yields the trans-isomer. Research into cis-chalcones therefore often requires subsequent photochemical isomerization (e.g., using UV light) followed by careful chromatographic separation (e.g., HPLC) to obtain the pure cis-conformer.

Confirmation of the cis-configuration is crucial. As highlighted in the search results, ¹H-NMR spectroscopy is a key tool. For specific β-hydroxy chalcones, the cis (Z) configuration is characterized by a distinctive downfield hydrogen-bonded -OH proton near δ 15–17 and one olefinic proton near δ 7.0–8.5 [1]. More definitive structural evidence can be obtained from X-ray crystallography [3] [1].

Protocols for Biological Evaluation

Once isolated, chalcones can be evaluated using a suite of standard biological assays. The table below summarizes key protocols relevant to the therapeutic areas most commonly associated with chalcones, such as neurodegenerative diseases, cancer, and infectious diseases [3] [5] [2].

Assay Type Detailed Experimental Protocol Key Readout & Data Interpretation
Enzyme Inhibition [3] Target: Recombinant human MAO-B. Procedure: Incubate enzyme with test chalcone (in DMSO) and substrate. Controls: Include a known inhibitor (e.g., selegiline) as positive control, and DMSO as vehicle control. Measurement: Spectrophotometric/fluorometric monitoring of product formation. Result: Calculate IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant). A submicromolar Kᵢ indicates high potency [3].
Antiproliferative/Cytotoxicity [2] Cell Lines: Use relevant cancer (e.g., A549 lung, MDA-MB-468 breast) and non-cancerous (e.g., MCF10A breast, HepG2 liver) lines. Procedure: MTT/XTT assay. Seed cells, treat with chalcone for 48-72 hrs, add reagent, and measure absorbance. Calculation: Determine IC₅₀ values. Interpretation: Compare IC₅₀ between cancer and normal cells; a lower IC₅₀ in cancer lines suggests selective toxicity. Values in low micromolar range are promising [2].
Anti-parasitic Activity[caption:9] Organism: S. mansoni adult worms. Procedure: Incubate worms in vitro with chalcones. Use praziquantel as positive control and DMSO as negative control. Monitor over 1-5 days. Evaluation: Assess worm mortality, paralysis, and tegument (outer layer) damage. Result: Report percentage of mortality and LC₅₀ (lethal concentration 50). Significant tegumental changes indicate mechanism of action [4].
Neuroprotection [3] Model: 6-OHDA-induced toxicity in SH-SY5Y neuroblastoma cells. Procedure: Pre-treat cells with chalcone, then co-treat with chalcone and 6-OHDA. Measure cell viability. Measurement: Use MTS or similar viability assay. Interpretation: A statistically significant increase in viability in the "chalcone + 6-OHDA" group vs. "6-OHDA only" group confirms neuroprotective effect [3].

Structure-Activity Relationships (SAR) and Key Attributes

The biological activity of chalcones is highly dependent on their chemical structure. The search results consistently highlight several key features that influence potency and selectivity, which should guide the design of cis-chalcone analogs.

G Core Chalcone Core 1,3-diaryl-2-propen-1-one Sub1 α,β-unsaturated carbonyl - Essential for activity - Planar configuration - Saturation reduces activity [1] Core->Sub1 Sub2 Aromatic Ring A - Hydrophobic/ bulky groups (e.g., biphenyl, naphthyl) enhance potency against Mtb & cancer [2] Core->Sub2 Sub3 Aromatic Ring B - Hydroxyl groups associated with antioxidant & cytotoxic effects [1] [2] - Halogenation (Br, Cl) can improve anti-parasitic activity [4] Core->Sub3

The core α,β-unsaturated carbonyl system is essential for the pharmacological activity of chalcones, as steric hindrance or saturation of the double bond significantly reduces activity [1]. The search results also emphasize that bulky, lipophilic substituents on the aromatic rings (e.g., biphenyl, naphthyl) can enhance potency against targets like M. tuberculosis and cancer cell lines [2], while specific hydroxylation patterns are linked to antioxidant and cytotoxic effects [1] [2].

Conclusion and Research Perspectives

Future research on this compound conformers should focus on:

  • Developing robust and scalable methods for the synthesis and purification of stable cis-chalcones.
  • Conducting systematic comparative bioevaluations of cis/trans isomeric pairs to delineate the unique biological profile of the cis-conformers.
  • Utilizing advanced techniques like X-ray crystallography and computational docking to visualize and understand the distinct binding modes of cis-chalcones with their biological targets.

References

Troubleshooting Guide: Preventing Unwanted Isomerization

Author: Smolecule Technical Support Team. Date: February 2026

This guide outlines common causes and evidence-based solutions for unintended cis-trans isomerization.

Problem Area Specific Issue Recommended Solution Key Experimental Evidence
Reaction Conditions Thermal energy inducing isomerization Keep reaction temperature below 120°C; use inert (N₂) atmosphere to prevent radical formation [1]. Oleic acid isomerization is minimal below 120°C; significant under oxidizing conditions at >180°C [1].
Reaction Conditions Oxidizing conditions promoting radical pathways Use degassed solvents; purge with inert gas (N₂, Ar); add radical inhibitors [1]. Isomerization of oleic acid "can occur obviously only under oxidizing condition" [1].
Molecular Design Flexible amide bonds in peptoids Incorporate side chains with specific steric and stereoelectronic features to shift equilibrium [2]. Strategic side-chain incorporation can favor one isomeric form, enabling well-defined oligomers [2].
Molecular Design Isomerization-prone chromophores Use a "locked" chromophore design with a covalent bridge across the reactive bond [3]. A locked chromophore with a covalent bridge was predicted to prevent isomerization in photoactive proteins [3].
Synthetic Pathway Inherently isomerizing reaction steps Employ an aromaticity-breaking rearrangement to construct the backbone, avoiding a direct rotation pathway [4]. Using a sulfonyl-activated pyrrole in an aza-Piancatelli-type rearrangement successfully produced a linear, open-form amino DASA [4].

Detailed Experimental Protocols

Protocol 1: Minimizing Isomerization in Heated Reactions (Based on Oleic Acid Model [1])

This protocol is ideal for reactions involving unsaturated compounds at elevated temperatures.

  • Materials: Oleic acid (or your substrate), round-bottom flask, heating mantle/oil bath, nitrogen line, FTIR spectrometer with ATR attachment.
  • Procedure:
    • Pour your substrate into the flask.
    • Inert Atmosphere Setup: Continuously purge the flask with nitrogen gas to establish non-oxidizing conditions.
    • Heating: Heat the mixture to your desired reaction temperature (if possible, keep it at or below 120°C).
    • Monitoring: Use ATR-FTIR to monitor the reaction in situ. Specifically, track the absorption peak at 966 cm⁻¹, which is characteristic of trans-configured double bonds [1].
    • Quantification: Quantify the formation of the trans-isomer by comparing the IR absorption to a calibration curve.
Protocol 2: A Predictive Tool for Ring-Opening Rearrangements [4]

This method helps predict if a heterocyclic substrate will undergo a ring-opening rearrangement without isomerization.

  • Materials: Activated heterocycle substrate (e.g., sulfonyl pyrrole 4e), CDCl₃ NMR solvent, NMR spectrometer.
  • Procedure:
    • Dissolve the activated heterocycle in CDCl₃ and obtain its ¹³C NMR spectrum.
    • Identify the chemical shift (in ppm) of the carbon atom conjugated to the heteroatom (e.g., carbon C7 in pyrrole derivatives).
    • Interpretation: A chemical shift of 111.0 ppm or greater indicates the heterocycle is sufficiently electron-deficient and is a good candidate for a successful ring-opening rearrangement without unwanted side-isomerization. For example, a sulfonyl pyrrole with a C7 shift of 112.4 ppm yielded the desired linear product in 74% yield [4].

FAQs on Cis-Trans Isomerization

  • Why is controlling cis-trans isomerization critical in drug development? The biological activity of a molecule is highly dependent on its three-dimensional shape. An undesired isomer can have drastically reduced efficacy, no activity, or even unintended side effects. Controlling this ensures the synthesis produces the correct, therapeutically active compound [2].

  • Can a molecule still function if isomerization is prevented? Surprisingly, yes. Research on photoactive yellow protein (PYP) showed that even when the chromophore was "locked" with a covalent bridge or replaced with a non-isomerizing triple-bond analogue, the protein could still undergo a functional photocycle. This indicates that for some systems, alternative activation mechanisms, such as carbonyl group rotation, can be sufficient [3].

Experimental Workflow & Decision Diagram

The following diagram visualizes the experimental strategy for preventing isomerization, integrating the protocols and guides above.

Start Start: Plan Synthesis to Prevent Isomerization Cond1 Can you control reaction conditions? Start->Cond1 Cond2 Can you modify the molecular structure? Start->Cond2 Cond3 Is the synthesis path a ring-opening rearrangement? Start->Cond3 Strat1 Strategy: Control Conditions Cond1->Strat1 Yes Strat2 Strategy: Modify Molecular Design Cond2->Strat2 Yes Strat3 Strategy: Use Predictive Tool Cond3->Strat3 Yes P1 Protocol 1: Use Inert Atmosphere & Low Temp (<120°C) Strat1->P1 Monitor Monitor with ATR-FTIR at 966 cm⁻¹ P1->Monitor Success Successful Synthesis with Minimized Isomerization Monitor->Success P2A Use sterically bulky sidechains Strat2->P2A P2B Design 'locked' chromophores Strat2->P2B P2A->Success P2B->Success P3 Protocol 2: Obtain 13C NMR of C7 Check Shift ≥ 111.0 ppm Strat3->P3 P3->Success

Diagram Title: Isomerization Prevention Strategy Workflow

References

The Core Stability Challenge of Cis-Chalcones

Author: Smolecule Technical Support Team. Date: February 2026

The fundamental issue is that the cis (Z) configuration of chalcones is thermodynamically less stable than the trans (E) isomer [1] [2]. The table below outlines the key factors behind this instability.

Factor Description & Impact on Stability
Thermodynamic Instability The trans isomer is more stable due to less steric hindrance (no crowding between carbonyl group and ring B) [1]. The cis isomer is a kinetically controlled product that tends to isomerize to the stable trans form [1].
Conformational Isomers Each geometric isomer (E or Z) exists as two conformers, s-cis and s-trans, based on arrangement around the sigma bond. Stability depends on total energy and steric effects [2].
External Triggers Isomerization can be induced by light (photochemical) and thermal energy [2]. This makes the cis form metastable and prone to reverting.

Suggested Experimental Approaches for Stabilization

While direct storage protocols are lacking, you can design experiments based on the stability principles. The following workflow outlines a systematic R&D approach.

Start Start: R&D for Cis-Chalcone Stability M1 Analyze Structure-Stability - Run DFT calculations (B3LYP/6-311G(d,p)) - Identify vulnerable sites Start->M1 M2 Test Storage Conditions - Vary temperature (e.g., -20°C, 4°C) - Use amber vials to block light - Explore inert atmosphere M1->M2 M3 Monitor Stability - Use HPLC (e.g., inert columns) - Track cis/trans ratio over time M2->M3 M3->M2 Adjust Conditions Based on Results M4 Modify Chalcone Structure - Synthesize derivatives - Introduce stabilizing substituents M3->M4 M3->M4 If Unsuccessful

Detailed Methodologies for Key Experiments

Here are practical steps for the approaches shown in the diagram:

  • Computational Stability Analysis: Use Density Functional Theory (DFT) with functionals like B3LYP and basis sets such as 6-311G(d,p) to calculate the total energy and Gibbs free energy of your specific this compound and its trans isomer [2] [3]. The energy difference quantitatively indicates thermodynamic driving force for isomerization. Analyze the Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) to understand electronic structure and reactive sites [3].

  • Stability-Indicating HPLC Assay: Employ Reversed-Phase Liquid Chromatography (RPLC) to monitor the cis/trans ratio. Consider using inert HPLC columns with passivated hardware to improve peak shape and analyte recovery for metal-sensitive or delicate compounds [4]. For method development, newer columns like biphenyl phases can offer alternative selectivity helpful for separating isomers [4].

  • Derivatization to Enhance Stability: Based on your computational and analytical results, explore chemical modification. Introducing specific substituents can alter the electronic structure and steric bulk, potentially increasing the energy barrier for isomerization and improving kinetic stability.

Frequently Asked Questions

What is the most stable conformation of a chalcone? For most chalcones, the s-cis* conformation of the *E isomer is the most stable. DFT calculations show s-cis has better planarity and lower total energy than the s-trans conformer due to reduced steric effects [2].

Why might my this compound sample show degradation upon analysis by HPLC? Degradation could occur during analysis. If using a standard stainless-steel HPLC system, metal surfaces might catalyze decomposition or isomerization of the metal-sensitive this compound [4]. Use inert or bio-inert HPLC systems with passivated metal-free fluid paths and columns to prevent this [4].

References

Why is cis-Chalcone Difficult to Isolate from Nature?

Author: Smolecule Technical Support Team. Date: February 2026

The fundamental reason is its thermodynamic instability. In natural sources, the trans (E) isomer of chalcones is overwhelmingly dominant because it is thermodynamically more stable; the molecular structure has no steric crowding between the carbonyl group and the B aromatic ring [1]. Consequently, cis-chalcones do not accumulate to appreciable degrees in most plants [2].

Although some natural retrochalcones (like Licochalcone A from Glycyrrhiza inflata) have been observed to undergo rapid trans-to-cis photoisomerization when their solutions are exposed to sunlight, the isolated natural product is still initially obtained in the trans configuration [3]. This photoisomerization, while useful, adds a layer of complexity to handling and analysis.

How Can I Obtain cis-Chalcone?

Since direct isolation from nature is not feasible, the primary strategy is to synthesize the more stable trans-chalcone and then convert it to the cis isomer. The table below summarizes the main methodological approaches.

Method Key Feature Key Consideration / Elution Condition
Photoisomerization [3] Light-induced conversion of trans to cis. Uses long-wavelength light; process is reversible.
Biotransformation [2] Whole-cell biocatalysis using cyanobacteria. Can proceed through a cis-chalcone intermediate; high yielding for DHC.
Semi-Preparative HPLC [3] Isolates cis-isomer after it has been formed. Uses a C18 column (e.g., YMC-Pack ODS AQ) with Acetonitrile/Water gradient.

Experimental Protocols

Here are detailed methodologies for the two most direct approaches to obtaining and isolating cis-chalcone.

Protocol 1: Photoisomerization and Semi-Preparative HPLC Isolation

This protocol is adapted from research on Licochalcone A [3].

  • Prepare Solution: Dissolve purified trans-chalcone in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~28 mg/mL.
  • Induce Isomerization: Expose the solution to sunlight or a defined long-wavelength UV light source to promote trans-to-cis photoisomerization.
  • HPLC Separation:
    • Column: Semi-preparative C18 column (e.g., YMC-Pack ODS AQ, 1250 × 10 mm, S-10 μm).
    • Mobile Phase: (A) Water and (B) Acetonitrile.
    • Gradient: Begin with 60% B. Increase to 65% B over 40 minutes, hold for 5 minutes, then return to 60% B.
    • Flow Rate: 1.5 mL/min.
    • Detection: Monitor at 254 nm and 360 nm.
    • Collection: The cis-isomer is expected to elute at approximately 26.5 minutes under these conditions (always verify with analytical HPLC).
Protocol 2: Biotransformation Using Cyanobacteria

This protocol describes the use of whole cyanobacteria cells, which can reduce chalcone to dihydrochalcone (DHC) via a cis-chalcone intermediate [2].

  • Culture Setup: Inoculate freshwater cyanobacteria strains (e.g., Aphanizomenon klebahnii) in standard BG-11 or Z-8 media.
  • Growth Conditions: Incubate at 24 ± 1°C with a 16h/8h light/dark photoperiod.
  • Add Substrate: To the growing culture, add a sterile, DMSO-based stock solution of trans-chalcone (e.g., 15 mg/mL).
  • Monitor Reaction: Allow the biotransformation to proceed for several days (optimized processes can take 4-8 days). The process can be scaled up using a mini-pilot photobioreactor.
  • Extraction & Analysis: Extract metabolites from the culture medium and analyze using HPLC or TLC to confirm the formation of products, including the potential detection of the cis-chalcone intermediate.

Troubleshooting Common Issues

  • Low Yield of cis-Isomer after Photoisomerization:

    • Cause: The trans-to-cis conversion reaches a photostationary state (an equilibrium), which does not favor 100% conversion to the cis form. The cis isomer can also revert back to trans.
    • Solution: Monitor the reaction carefully using analytical HPLC to find the optimal irradiation time. Isolate the cis-isomer promptly after irradiation using semi-preparative HPLC.
  • Instability of Isolated cis-Chalcone:

    • Cause: The cis isomer is inherently less stable and can revert to the trans form over time, especially when exposed to light or heat.
    • Solution: Store isolated cis-chalcone solutions in the dark at low temperatures (e.g., -20°C). Characterize and use the compound immediately after isolation and purification. NMR analysis should be performed promptly, noting that the cis isomer will show characteristically upfield-shifted proton and carbon resonals compared to the trans isomer [3].

Workflow Diagram

The following diagram illustrates the logical workflow and decision process for obtaining cis-chalcone, integrating the methods discussed above.

cluster1 Path 1 Workflow cluster2 Path 2 Workflow Start Start: Need this compound Decision1 Target Molecule? This compound or Dihydrochalcone (DHC)? Start->Decision1 P1 Path 1: Obtain this compound Decision1->P1 This compound P2 Path 2: Obtain Dihydrochalcone (DHC) Decision1->P2 DHC Step1_1 Synthesize or acquire trans-Chalcone P1->Step1_1 Step2_1 Synthesize or acquire Chalcone (trans) P2->Step2_1 Step1_2 Induce cis-isomer formation Step1_1->Step1_2 MethodA Method A: Photoisomerization (Expose solution to light) Step1_2->MethodA MethodB Method B: Biotransformation (Use cyanobacteria) Step1_2->MethodB Step1_3 Purify cis-isomer (via Semi-Preparative HPLC) MethodA->Step1_3 MethodB->Step1_3 May proceed via cis intermediate Step1_4 Characterize & Use (Store in dark, low temp) Step1_3->Step1_4 Step2_2 Biotransformation (Use high-yield cyanobacteria strains like Anabaena laxa) Step2_1->Step2_2 Step2_3 Extract and Purify DHC (Yields can be >99%) Step2_2->Step2_3

References

purification challenges with cis-chalcone isomers

Author: Smolecule Technical Support Team. Date: February 2026

Core Purification Challenges & Solutions

The primary difficulties arise from the instability of the cis isomer and its co-elution with the more stable trans form during chromatography. The table below outlines the main issues and practical solutions.

Challenge Root Cause Practical Solution Key Experimental Parameters

| Low Stability & On-Column Isomerization [1] | The cis isomer is thermodynamically less stable and can revert to the trans form, especially under heat or light. | Perform all purifications under strict light-free conditions (e.g., using amber glassware, covering equipment with foil) and at reduced temperatures [2] [3]. | • Use amber vials and glassware. • Conduct procedures in a dark room or under safe red light. • Maintain ambient temperature below 25°C. | | Inadequate Chromatographic Resolution [4] | The cis and trans isomers have very similar physicochemical properties, making them difficult to separate with common reverse-phase (C18) HPLC. | Utilize Normal-Phase Liquid Chromatography (NPLC). The specific bonded phases in NPLC are more effective at differentiating between the isomers' geometry [4]. | • Stationary Phase: Zorbax ODS, LiChrospher 100 Diol, Spherisorb AP (n-propylpicryl ether bonded to silica gel) [4]. • Mobile Phase: Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures. | | Isomerization During Post-Purification Handling [2] | Isolated cis-chalcone fractions can isomerize when concentrated or stored, especially if exposed to light. | After collection, evaporate solvents immediately using a cold trap and rotary evaporator. Store the purified compound in the dark at -20°C [2]. | • Use low-temperature rotary evaporation. • Flush storage vials with an inert gas (N₂ or Ar) before sealing. |

Experimental Workflow for Purification

The following diagram illustrates a recommended workflow that incorporates the solutions from the table above to guide users through a successful purification process.

Start Start Purification Prep Sample & Environment Prep Start->Prep Column Pack NPLC Column Prep->Column Use amber glassware Use amber glassware Prep->Use amber glassware Work in dark room Work in dark room Prep->Work in dark room Pre-cool solvents Pre-cool solvents Prep->Pre-cool solvents Run Run Chromatography Column->Run Collect Collect Fractions Run->Collect Analyze Analyze & Concentrate Collect->Analyze Store Store Product Analyze->Store Analyze immediately\nvia HPLC/UV Analyze immediately via HPLC/UV Analyze->Analyze immediately\nvia HPLC/UV Concentrate with\ncold rotary evaporator Concentrate with cold rotary evaporator Analyze->Concentrate with\ncold rotary evaporator Success Pure Cis-Chalcone Store->Success

Step-by-Step Protocol
  • Sample and Environment Preparation

    • Dissolve the crude chalcone mixture in an appropriate NPLC solvent (e.g., dichloromethane).
    • Use amber glassware for all steps.
    • Perform all subsequent steps in a darkroom or under minimal safe light. Cover HPLC collectors and fraction tubes with aluminum foil.
  • Chromatographic Separation

    • Pack a chromatography column with a recommended NPLC stationary phase like LiChrospher 100 Diol [4].
    • Use a mobile phase such as hexane/ethyl acetate with a gradient elution. The exact ratio must be optimized for your specific chalcone derivative.
    • Monitor the eluent with a UV-Vis detector.
  • Fraction Collection and Analysis

    • Collect small-volume fractions automatically or manually based on UV absorption.
    • Immediately analyze each fraction using an analytical HPLC method that can distinguish cis and trans isomers to identify those containing the pure cis-chalcone.
  • Concentration and Storage

    • Pool the pure cis-chalcone fractions and concentrate them immediately using a rotary evaporator with a cold trap.
    • Transfer the purified compound into an amber storage vial, flush the headspace with argon or nitrogen gas, and seal tightly.
    • Store at -20°C or lower to maximize shelf-life.

Frequently Asked Questions (FAQs)

Q1: My this compound purified well but degraded in solution at room temperature within hours. What can I do?

  • A: This is a common stability issue. The purified cis-chalcone in solution is highly susceptible to isomerization.
    • Immediate Use: If possible, use the solution immediately after purification.
    • Low-Temp Storage: If storage is necessary, keep the solution at -20°C or -80°C.
    • Solid Form: For long-term storage, evaporate the solvent to obtain the solid compound. The solid state is generally more stable, but must still be kept in the dark and cold [2].

Q2: I suspect my "pure" this compound fraction is contaminated with the trans isomer. How can I confirm its purity and identity?

  • A: Orthogonal analytical techniques are required for confirmation.
    • NMR Spectroscopy: This is the most powerful method. The olefinic proton signals in ¹H NMR are key. The trans isomer typically shows a doublet with a large coupling constant (J ≈ 15.7 Hz), while the cis isomer has a significantly smaller J value [3].
    • Compare Chromatograms: Run your sample against authentic standards of both cis and trans isomers on the same HPLC system to compare retention times.

Q3: Why is Normal-Phase HPLC (NPLC) recommended over the more common Reverse-Phase (RP-HPLC)?

  • A: RP-HPLC (e.g., C18 columns) separates compounds based primarily on hydrophobicity, in which the isomers may be too similar. NPLC separates based on polarity and stereochemical geometry. The specific interactions between the chalcone isomers and the bonded phases in NPLC (like diol groups) are better at differentiating the spatial arrangement of the cis and trans forms, leading to superior resolution [4].

References

optimizing reaction conditions for cis-chalcone yield

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Optimization Strategies

Here are detailed methodologies for the strategies outlined above.

Photoisomerization from trans-Chalcone

This is the most direct method, starting from the readily available trans isomer.

  • Experimental Protocol:
    • Prepare a solution of the purified trans-chalcone in an inert solvent (e.g., hexane, benzene) in a quartz vessel [1].
    • Irradiate the solution using a UV or visible light source (e.g., a mercury lamp).
    • Monitor the reaction progress by analytical techniques like TLC or HPLC until photostationary state is reached.
    • Separate the cis and trans isomers using techniques like column chromatography or preparative HPLC.
Synthesis of cis-Mimics via Indanone Cyclization

To circumvent stability issues, you can synthesize rigid analogs that mimic the cis conformation [1]. The following workflow illustrates the Nazarov cyclization, a key method for this approach.

G Start Trans-Chalcone Precursor Route1 Method A: Traditional Neat Trifluoroacetic Acid (TFA) Microwave, 100°C, 20 min Start->Route1 Route2 Method B: Green Protocol BF₃·OEt₂ in 4-MeTHP Reflux, 110°C, Overnight Start->Route2 Product Indanone (Cis-Mimic) Route1->Product Yield: ~72% Route2->Product Yield: ~35%

  • Experimental Protocol for Green Nazarov Cyclization [1]:
    • Reaction: Add chalcone DMU135 (1 equiv) and boron trifluoride diethyl etherate (BF₃·OEt₂, 1.1 equiv) to the green solvent 4-methyltetrahydropyran (4-MeTHP). Heat the mixture under reflux at 110°C overnight.
    • Work-up: Quench the reaction with deionized water. Separate the organic phase. Evaporate the 4-MeTHP solvent to recover the crude product.
    • Purification: Purify the residue using silica gel column chromatography to obtain the indanone product.
Biocatalytic Reduction to Dihydrochalcone

While this yields dihydrochalcones, it demonstrates the potential of biocatalysis for high regiospecificity, a principle that may be applicable to cis-selective reactions [2].

  • Experimental Protocol:
    • Culture: Grow selected cyanobacteria strains (e.g., Aphanizomenon klebahnii) in standard media under a 16h/8h light/dark photoperiod.
    • Biotransformation: Add a sterile DMSO stock solution of chalcone to the culture. Incubate with shaking under light for several days (optimized time is 4-8 days).
    • Extraction: Extract the culture medium with an organic solvent (e.g., ethyl acetate). Concentrate the organic layer under reduced pressure.
    • Analysis: Analyze the extract and purify the product using HPLC and NMR to confirm the formation of dihydrochalcone.

Analytical Confirmation of cis-Chalcone

Confirming the successful synthesis of the cis isomer is crucial. The table below outlines key spectroscopic characteristics for distinguishing cis from trans isomers.

Technique Key Diagnostic Feature for cis-Chalcone Notes
¹H NMR [3] [4] HA & HB Protons: Appear as two distinct doublets. Chemical shifts around δ 7.8-8.3 ppm. In trans, these protons are also doublets but with a characteristic large coupling constant (J ~ 15-16 Hz). For cis, J is typically smaller (~12 Hz).
²D-NOESY NMR [3] Spatial Proximity: Shows a correlation signal between proton H2 (on ring A) and proton HB (on the alkene). This through-space interaction is a strong confirmation of the cis geometry.
IR Spectroscopy [5] C=O Stretch: The vibrational frequency is sensitive to conformation and solvent polarity. DFT calculations can predict the expected shifts for cis conformers in different solvents [5].
Computational Analysis (DFT) [5] Stability & Geometry: Used to calculate the lowest-energy conformation and compare proton-proton distances with NOESY data. Confirms the assigned structure and explains stability trends based on substituents.

Troubleshooting Common Issues

Here are answers to frequently asked questions regarding challenges in cis-chalcone synthesis.

  • FAQ: My cis-chalcone keeps converting back to the trans isomer. How can I stabilize it? Answer: This is expected as the trans form is thermodynamically more stable [6] [7]. To mitigate this:

    • Minimize Light Exposure: Store solutions in dark glass vials and perform all operations under minimal light or use amber glassware [1].
    • Use a Conformationally Locked Analog: Consider synthesizing an indanone derivative, which is a fixed-ring analog that cannot isomerize [1].
  • FAQ: I am getting a mixture of products. How can I improve selectivity? Answer:

    • Optimize Reaction Conditions: For photoisomerization, try different wavelengths or solvents. For cyclization, optimize the catalyst loading and temperature [1].
    • Employ Advanced Techniques: Explore biocatalysis with different microbial strains, as they can offer high regiospecificity [2].
    • Improve Purification: Ensure your chromatographic methods (TLC, column) are optimized to separate the cis and trans isomers effectively.
  • FAQ: My Nazarov cyclization yield is low. What can I do? Answer: The traditional method using neat TFA under microwave irradiation gives higher yields (~72%) but uses hazardous chemicals. The greener method (BF₃·OEt₂ in 4-MeTHP) is more sustainable but gives a lower yield (~35%). You must balance yield requirements with safety and environmental considerations [1].

References

handling light-sensitive cis-chalcone compounds

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties and Handling FAQs

Q1: What makes cis-chalcone compounds particularly light-sensitive? The core structure of chalcones features an α,β-unsaturated carbonyl system. This system, specifically the carbon-carbon double bond in the propenone chain, can absorb light energy, making it susceptible to trans-cis photoisomerization [1] [2]. The cis isomer is generally less stable than the trans form due to steric hindrance between the carbonyl group and the B aromatic ring [1] [3].

Q2: What is the primary photochemical reaction I should be concerned with? The main reaction is photoisomerization. Upon exposure to light, the more stable trans chalcone can convert to the cis isomer, and the cis isomer can revert back to the trans form. This establishes a photostationary state where both isomers coexist [1] [4]. For 4′-hydroxychalcones, this process has been observed even during biotransformation experiments in yeast cultures exposed to light [4].

Q3: What are the best practices for storing chalcone solutions?

  • Container: Use amber glass vials or wrap clear vials in aluminum foil.
  • Solvent: Be aware that the solvent itself can influence photophysical properties. Solvent polarity parameters have been shown to affect the absorbance and fluorescence spectra of some chalcone derivatives [5].
  • Environment: Store in a dark place, ideally in a light-proof container or cabinet. For highly sensitive compounds, consider using a freezer or refrigerator to slow down any residual thermal reactions.

Q4: How can I confirm if my sample has undergone photoisomerization? A combination of analytical techniques is most effective:

  • NMR Spectroscopy: This is a direct method. Look for changes in the chemical shifts and coupling constants of the olefinic protons (H-α and H-β). A coupling constant of ~15.7 Hz is characteristic of the trans isomer [4].
  • Chromatography: Techniques like HPLC or TLC can separate the cis and trans isomers, potentially showing a new spot or peak.
  • UV-Vis/Fluorescence Spectroscopy: Monitor for changes in the absorption maxima or fluorescence emission, as these are sensitive to the molecular structure and solvent environment [5].

Troubleshooting Common Experimental Issues

Problem & Possible Symptoms Root Cause Solution
Unexpected Reaction Outcome / Low yield of desired product; Formation of side products. Isomerization altered the compound's reactivity before or during the reaction [4]. Use light-protected apparatus (e.g., foil-wrapped flasks). Work under safe lighting (e.g., red or yellow LED). Monitor reaction composition with HPLC.
Inconsistent Analytical Results / Varying NMR/HPLC data for the same sample over time. Sample isomerizing on the bench or inside analytical equipment [4]. Keep samples in the dark before analysis. Use amber vials for HPLC. For NMR, note that prolonged data acquisition might allow isomerization.
Loss of Biological Activity / Potency of a bioactive chalcone solution decreases upon storage. The active isomer (e.g., trans) has converted to a less active cis form [3] [2]. Re-analyze the stored sample (HPLC) to check isomer ratio. Re-purify if necessary. Re-prepare fresh solutions with strict light avoidance.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4′-Hydroxychalcones via Claisen-Schmidt Condensation [1] [4]

This is a common method for synthesizing the parent trans-chalcones.

  • Reaction Setup: In a round-bottom flask, dissolve equimolar quantities of a 4-hydroxyacetophenone derivative and an appropriate benzaldehyde derivative in a polar solvent like ethanol. Wrap the flask in aluminum foil.
  • Catalyst Addition: Add a catalytic amount of a base (e.g., sodium or potassium hydroxide solution) dropwise with stirring.
  • Reaction Execution: Stir the mixture at 50-100°C for several hours, monitoring the reaction progress by TLC.
  • Work-up: After completion, carefully acidify the reaction mixture with dilute HCl to neutralize the base. Collect the precipitated crude product via vacuum filtration.
  • Purification: Recrystallize the solid from a suitable solvent like ethanol to obtain the pure trans-4′-hydroxychalcone.
Protocol 2: Selective Biocatalytic Reduction to Dihydrochalcones [4]

This protocol uses yeast to selectively hydrogenate the double bond, mitigating light-sensitivity issues.

  • Preparation: Grow a culture of Yarrowia lipolytica KCh 71 in a standard growth medium (e.g., YPG or Sabouraud Dextrose broth) for 48 hours at 28-30°C.
  • Biotransformation: Add a freshly prepared solution of the trans-4′-hydroxychalcone in DMSO to the yeast culture. Incubate the mixture in the dark at 28-30°C with shaking.
  • Monitoring: Monitor the reaction by TLC or HPLC. Significant product formation is often observed within 30 minutes, with high conversion (>90%) typically achieved within 3 hours.
  • Extraction: After incubation, separate the biomass from the broth by centrifugation. Extract the supernatant with an organic solvent (e.g., ethyl acetate).
  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude 4′-hydroxydihydrochalcone, which can be further purified if needed.
Protocol 3: Monitoring Photoisomerization by UV-Vis Spectroscopy [5]

This protocol helps characterize the photostability of your chalcone.

  • Baseline Setup: Prepare a dilute solution of the trans-chalcone in your solvent of choice. Record the UV-Vis absorption spectrum to establish a baseline.
  • Light Exposure: Direct a light source (e.g., a UV lamp at a specific wavelength) onto the sample cuvette for controlled time intervals.
  • Spectral Recording: After each exposure interval, quickly record the UV-Vis spectrum again.
  • Data Analysis: Observe the changes in the absorption spectrum, such as a shift in the absorption maxima or changes in absorbance, which indicate the progression of the trans to cis photoisomerization. The solvatochromic shifts (changes in absorption based on solvent polarity) can also be quantified [5].

Experimental Workflow and Photoisomerization Pathway

The following diagrams outline the core experimental workflow for handling these compounds and the photochemical process you are managing.

G Start Start Experiment Synth Synthesis of trans-Chalcone (Claisen-Schmidt Condensation) Start->Synth Handle Handling & Storage (Use amber glass, foil wrap, safe lighting) Synth->Handle React Use in Reaction or Biological Assay Handle->React Analyze Analytical Characterization (NMR, HPLC, UV-Vis) React->Analyze Problem Problem Detected? (Unexpected results, inconsistent data) Analyze->Problem Troubleshoot Consult Troubleshooting Guide Problem->Troubleshoot Yes End Successful Experiment Problem->End No Troubleshoot->Handle Re-prepare sample with strict light protection Troubleshoot->Analyze Re-analyze with corrected methods

Diagram 1: Experimental Workflow for Light-Sensitive Chalcones. This flowchart integrates the key handling practices and troubleshooting steps into a standard experimental procedure.

G trans trans-Chalcone (Stable Isomer) cis This compound (Less Stable Isomer) trans->cis Light Exposure (λ max) cis->trans Light or Heat

Diagram 2: Chalcone Photoisomerization Equilibrium. This diagram illustrates the reversible photochemical reaction between the trans and cis isomers of chalcone, which is the core stability challenge.

References

analytical method development for cis-chalcone quantification

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the cis-Chalcone Challenge

  • Isomerization and Stability: The core challenge in analyzing cis-chalcones is their lower thermodynamic stability compared to the trans isomers [1]. The cis configuration (Z-isomer) is sterically hindered and can readily isomerize to the more stable trans form (E-isomer) [1] [2]. This necessitates careful control of experimental conditions, such as temperature and light exposure, to prevent conversion during sample preparation and analysis.
  • Structural Identification: In NMR analysis, a characteristic signal for β-hydroxy chalcones with the Z configuration is a downfield hydrogen-bonded -OH proton near δ 15–17 ppm [1].

Separation & Quantification Strategies

The primary goal is to separate the cis isomer from its trans counterpart and other sample components.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating chalcone isomers. A key study compared retention mechanisms on different normal-phase (NP) stationary phases [3].

Stationary Phase Type Similarity to Silica Effectiveness in Separating E-s-cis from Z-s-cis Isomers
Silica Benchmark Baseline for comparison [3]
Amino (NH2) High (Homoenergetic) Good, but separation varies [3]
Diol (DIOL) High (Homoenergetic) Good, but separation varies [3]
Cyano (CN) High (Homoenergetic) Good, but separation varies [3]
DNAP Low Shows notable differences in separation from silica [3]

Experimental Protocol (Based on [3]):

  • Column: Normal-phase (e.g., Silica, NH2, DIOL, CN).
  • Mobile Phase: HPLC-grade heptane mixed with tetrahydrofuran (THF). The specific ratio should be optimized for your compounds.
  • Workflow: The process for developing and troubleshooting an HPLC method is outlined below.

G HPLC Method Development Workflow (Width: 760px) start Start Method Development opt1 Select Stationary Phase Based on Phase Comparison Table start->opt1 opt2 Prepare Mobile Phase Heptane-Tetrahydrofuran Mix opt1->opt2 opt3 Inject Standard Mix of cis and trans Isomers opt2->opt3 decide1 Are Isomers Baseline Separated? opt3->decide1 opt4 Proceed to Method Validation decide1->opt4 Yes troubleshoot Troubleshoot Separation decide1->troubleshoot No opt5 Adjust Mobile Phase Ratio (Polarity) troubleshoot->opt5 opt6 Fine-tune Flow Rate and Column Temperature opt5->opt6 opt6->opt3 Re-inject Sample

UV-Vis Spectrophotometry

While a specific method for this compound is not available, a recently developed and validated UV-Vis method for total trans-chalcone content provides a valuable reference framework [4].

Experimental Protocol (Adapted from [4]):

  • Principle: This method is based on forming a colored complex between the chalcone's carbonyl system and antimony pentachloride (SbCl₅) in carbon tetrachloride (CCl₄).
  • Reagent: 2% (w/v) SbCl₅ solution in CCl₄. Caution: These chemicals are toxic and require careful handling.
  • Procedure:
    • Dissolve or dilute your sample in CCl₄.
    • Add 0.2 mL of the 2% SbCl₅ reagent to the sample solution.
    • Measure the absorbance at the analytical wavelength of 590 nm.
    • The absorbance is stable for at least 240 minutes after reagent addition [4].
  • Key Validation Parameters (for a robust method):
    • Linearity: The trans-chalcone method was linear from 0.3 to 17.6 µg/mL (R² = 0.9994) [4].
    • Accuracy: Recovery should be in the range of 98–102% [4].
    • Precision & Repeatability: Coefficient of variation (CV) should typically be below 2.5% [4].
    • Specificity: The method was specific for trans-chalcone in the presence of common flavonoids like (+)-catechin, luteolin, and quercetin [4].

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak area decreasing during HPLC analysis? This is likely due to isomerization to the trans form. Ensure your sample is kept cool and protected from light. Also, verify that your HPLC method conditions (e.g., mobile phase pH, temperature) are not promoting this reaction.

Q2: How can I confirm the identity of the this compound peak in my chromatogram? The most definitive way is to use an authentic standard. Lacking that, you can collect the fraction corresponding to the suspected cis peak and confirm its structure using techniques like NMR, looking for the characteristic Z-isomer signals [1].

Q3: My method lacks specificity. How can I improve it? Ensure your chromatographic separation (HPLC) is robust. Refer to the table on stationary phases and optimize your mobile phase to achieve baseline separation between the cis isomer, trans isomer, and other sample components [3].

Q4: What are the critical parameters to validate in my quantification method? For a quantitative analytical method, you must evaluate specificity, linearity, accuracy, precision (repeatability), and the limits of detection and quantification (LOD/LOQ) [5] [4].

References

structure-activity relationship cis-chalcone derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Structural Insights & Stability of cis-Chalcones

cis-Chalcone Core Structure and Conformers The diagram below illustrates the general structure of a cis-chalcone and the specific conformers discussed in recent research [1].

cis_chalcone_structures cis_chalcone This compound General Structure conformer_1BC 1-Butenyl Chalcone (1-BC) cis_chalcone->conformer_1BC Most Stable conformer_DVC Divinyl Chalcone (DVC) cis_chalcone->conformer_DVC conformer_EPC E-propenyl Chalcone (E-PC) cis_chalcone->conformer_EPC conformer_2BC 2-Butenyl Chalcone (2-BC) cis_chalcone->conformer_2BC Highest Thermal Energy & Entropy

Comparative Properties of cis-Chalcone Conformers The following table summarizes key stability and thermodynamic findings from a 2024 DFT study [1].

Chalcone Conformer Relative Stability Thermal Energy (T-E) Entropy (S) Heat Capacity (Cv) Vibrational Frequency Shift (vs. unsubstituted CA)
1-Butenyl Chalcone (1-BC) Greatest stability [1] Not specified Not specified Not specified 7 cm⁻¹ (gas), 6 cm⁻¹ (n-hexane), 6 cm⁻¹ (ethanol) [1]
Divinyl Chalcone (DVC) Lower than 1-BC Not specified Not specified Not specified Shifts observed, less than 1-BC [1]
E-propenyl Chalcone (E-PC) Lower than 1-BC Not specified Not specified Not specified Shifts observed, less than 1-BC [1]
2-Butenyl Chalcone (2-BC) Lower than 1-BC Highest values [1] Highest values [1] Highest values [1] Not specified

> Note on solvent effects: The stability and vibrational properties of these conformers are significantly influenced by solvent polarity, with results characterized in gas, n-hexane, and ethanol phases [1].

Experimental Protocols for SAR Analysis

To establish Structure-Activity Relationships (SAR) for chalcone derivatives, researchers employ a combination of computational and experimental techniques.

Computational Methodology (DFT Calculations)

  • Objective: To analyze electronic structure, stability, and nonlinear optical (NLO) properties [1].
  • Protocol: Geometries of cis-chalcone conformers are optimized using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level [1].
  • Key Analyses:
    • Frontier Molecular Orbital (FMO) Analysis: Calculates the energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO) to determine chemical reactivity and kinetic stability [1].
    • Molecular Electrostatic Potential (MEP) Mapping: Visualizes electrophilic and nucleophilic attack sites [1].
    • Thermodynamic Analysis: Computes thermal energy (T-E), entropy (S), and heat capacity (Cv) at standard conditions [1].

Experimental Workflow for SAR The overall process of designing, synthesizing, and evaluating active chalcone derivatives is shown below [2] [3].

sar_workflow step1 1. Design & QSAR Modeling step2 2. Chemical Synthesis step1->step2 step3 3. Structural Confirmation step2->step3 step4 4. In Vitro Bioactivity Testing step3->step4 step5 5. Mechanism of Action Study step4->step5

  • Step 1: Design & QSAR Modeling: A Quantitative Structure-Activity Relationship (QSAR) model is developed to predict activity and guide synthetic efforts. For example, one study used a multilinear equation with constitutional, topological, and geometrical descriptors to predict cytotoxic activity against MCF-7 breast cancer cells [3].
  • Step 2: Chemical Synthesis: Chalcone derivatives are synthesized via Claisen-Schmidt aldol condensation. A mixture of acetophenone and benzaldehyde derivatives is reacted in the presence of a base (e.g., 50% w/v aqueous sodium hydroxide) [2].
  • Step 3: Structural Confirmation: Synthesized compounds are characterized by ¹H NMR, ¹³C NMR, and mass spectrometry (e.g., ESI+MS). The geometry of the double bond is confirmed by coupling constants in ¹H NMR, with trans isomers showing J = 15–16 Hz [2].
  • Step 4: In Vitro Bioactivity Testing: Antiproliferative activity is evaluated against a panel of cancer cell lines (e.g., L1210, MCF-7, HeLa). Cells are exposed to the compounds, and cell viability is measured to determine IC₅₀ values (half-maximal inhibitory concentration) [2] [3].
  • Step 5: Mechanism of Action Study: Flow cytometry is used to analyze the cell cycle. Specific assays detect apoptosis induction (e.g., via the mitochondrial pathway) and caspase-3 activation [2].

Therapeutic Activity and Key SAR Findings

While most research focuses on trans-chalcones, the data reveals crucial SAR trends for chalcone scaffolds.

Design of Hybrid Chalcones for Enhanced Antitumor Activity

  • Concept: Incorporating an α-bromoacryloylamido moiety into the chalcone structure creates a hybrid molecule with two potential Michael acceptor sites [2].
  • Finding: These hybrids demonstrated significantly increased anti-tumor activity compared to their parent aminochalcones. The most promising molecules (1k, 1m, 2j) induced apoptosis via the mitochondrial pathway [2].
  • Critical SAR: The α,β-unsaturated ketone (enone) is essential for activity. Hydrogenation, bromination, or epoxidation of the double bond dramatically reduces potency [2].

Therapeutic Potential of Pyrazolic Chalcones

  • Pyrazolic chalcone derivatives exhibit diverse therapeutic activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and anti-diabetic properties [4].
  • SAR studies are crucial for understanding the molecular aspects governing these biological effects and for designing derivatives with enhanced efficacy and reduced side effects [4].

Research Gaps and Future Directions

  • Focus on trans- Isomers: The overwhelming majority of available quantitative biological data (e.g., IC₅₀ values across multiple cell lines) is for trans-chalcone derivatives [2] [4] [3]. Direct comparisons with their cis- counterparts are notably absent.
  • Emphasis on Synthesis and Stability: Current literature on cis-chalcones, such as the 2024 study, primarily investigates their fundamental electronic structure, stability, and thermodynamics rather than their pharmacological profiles [1].
  • Emerging Evidence for cis- Conformation: Despite the gap, one review notes that several research groups have highlighted the importance of the s-cis conformation of chalcones for their biological activity, particularly for antimitotic properties [2].

References

cis-chalcone binding affinity comparative studies

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Binding Data of Chalcone Derivatives

The table below summarizes quantitative binding data for various chalcone derivatives against different protein targets. Please note that these studies primarily involve the more common and stable trans-configured chalcones or do not specify the isomer [1] [2] [3].

Compound / Identifier Target Protein Experimental Binding Affinity / Activity Experimental Method
Compound 16 [1] MDM2 (p53-binding site) Identified as an inhibitor; stable binding predicted [1]. Docking & Molecular Dynamics (MD) Simulations [1]
Compound 17 [1] Pro-apoptotic pathway Induces apoptosis; increases cleaved PARP, decreases Bcl-2 [1]. Analysis of Apoptotic Markers [1]
Chalcone 1 (4-methyl) [2] Lipoxygenase (LOX-1, 5-LOX, 15-LOX-1) Binding poses and stability assessed [2]. Molecular Docking, MD & STD-NMR [2]
Chalcone 2 (4-chloro) [2] Lipoxygenase (LOX-1, 5-LOX, 15-LOX-1) Binding poses and stability assessed [2]. Molecular Docking, MD & STD-NMR [2]
Licochalcone A [3] Topoisomerase I Dose-dependent inhibition (18.5 - 295.5 μM) [3]. Topoisomerase I Relaxation Assay [3]
Isoliquiritigenin [3] Topoisomerase I IC₅₀ = 178 μM [3]. In vitro enzymatic assay [3]

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the table, which are crucial for validating binding affinity.

Molecular Docking and Dynamics Simulations [1] [2]

This computational approach predicts how a small molecule (like a chalcone) binds to a protein target.

  • Docking (e.g., Glide/XP algorithm): The 3D structure of the chalcone is computationally fitted into the binding pocket of the target protein (e.g., MDM2, LOX). The output is a set of potential binding poses, each with a score predicting its stability [1] [2].
  • Molecular Dynamics (MD) Simulations: The top-ranked pose from docking is placed in a simulated solvated environment. The system's physical movements are calculated over time (e.g., 100 nanoseconds) to assess the stability of the protein-ligand complex. Stable binding is indicated by low root-mean-square deviation (RMSD) of the ligand pose [1] [2].
Saturation Transfer Difference (STD) NMR [2]

This experimental technique directly studies ligand binding in solution.

  • The target protein is selectively saturated with radiofrequency pulses. This saturation transfers through the protein to any bound ligand via spin diffusion.
  • The difference between a spectrum with saturation and one without is measured. Signals in this difference spectrum belong only to the ligand molecules that are bound to the protein, providing atomic-level details on the ligand's binding epitope [2].
Topoisomerase Relaxation Assay [3]

This assay measures the direct functional inhibition of topoisomerase enzymes.

  • Supercoiled plasmid DNA is incubated with the topoisomerase enzyme. A functional enzyme will relax the supercoiled DNA, changing its mobility in a gel electrophoresis.
  • If a chalcone inhibitor is present and active, it will prevent the enzyme from working, resulting in less relaxed DNA. The amount of supercoiled DNA remaining is quantified to determine inhibitory potency (e.g., IC₅₀) [3].

Research Workflow & Structure-Activity Relationship

To help visualize the process of studying chalcone binding and the core structure of these compounds, the following diagrams were created using Graphviz per your specifications.

start Start Chalcone Binding Study comp_design Chalcone Design & Synthesis start->comp_design comp_char Compound Characterization comp_design->comp_char target_sel Target Protein Selection comp_char->target_sel comp_screen Computational Screening (Docking) target_sel->comp_screen exp_validation Experimental Validation (STD-NMR, Enzymatic Assay) comp_screen->exp_validation md_sim Binding Stability (MD Simulations) exp_validation->md_sim data_analysis Data Analysis & SAR Development md_sim->data_analysis end Report Findings data_analysis->end

Diagram 1: A workflow for conducting chalcone binding affinity studies, integrating both computational and experimental methods.

cluster_chalcone Chalcone Core Structure (1,3-diarylprop-2-en-1-one) cluster_sar Structure-Activity Relationship (SAR) Influences RingA A-Ring Bridge α,β-unsaturated carbonyl bridge RingA->Bridge RingB B-Ring Bridge->RingB Node1 Nature of Substituents (e.g., -OH, -OCH₃, -Cl) Bridge->Node1 Modifies Node2 Stereochemistry (cis vs. trans isomer) Bridge->Node2 Affects Node3 Conformational Restriction Bridge->Node3 Impacts

Diagram 2: The core scaffold of chalcones and key structural factors that influence their binding affinity and biological activity.

Interpretation and Research Implications

The available data highlights several important points for researchers:

  • The SAR is Crucial: Small changes in the chalcone structure, such as introducing a prenyl group, conformational restriction, or changing a substituent on the B-ring from electron-donating (e.g., -CH₃) to electron-withdrawing (e.g., -Cl), significantly impact biological activity and selectivity [1] [2].
  • The cis-isomer is Understudied: The overwhelming focus in the literature is on the trans-chalcone due to its thermodynamic stability [4]. This means the pharmacological properties of the cis-isomer remain a significant knowledge gap and a potential area for novel discovery.
  • Multi-target Potential: Chalcones show promise in targeting various therapeutically relevant proteins, including p53-MDM2 [1], lipoxygenases (LOX) [2], and topoisomerases [3].

References

molecular docking studies cis-chalcone conformation

Author: Smolecule Technical Support Team. Date: February 2026

Cis vs. Trans Chalcones: A Structural Primer

Chalcones are naturally occurring compounds with a basic structure of two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system [1]. This structure allows for two geometric isomers:

  • trans-(E) chalcone: The thermodynamically more stable and vastly more prevalent isomer [1] [2].
  • cis-(Z) chalcone: The less stable isomer, where steric hindrance occurs between the carbonyl group and the B-ring [1].

The core structural difference lies in the spatial arrangement around the central double bond, which significantly influences the molecule's overall shape, electronic distribution, and how it fits into a biological target like a protein's binding pocket [1].

A Workflow for Docking cis-Chalcones

Because cis-chalcones are rarely isolated, studying them requires a computational workflow that starts with generating a reliable 3D model. The diagram below outlines this process.

workflow Start Start Research Prep Ligand Preparation Start->Prep Conf1 Generate cis-conformer Prep->Conf1 Conf2 Geometry Optimization (DFT methods e.g., B3LYP/6-311++G(d,p)) Conf1->Conf2 Dock Molecular Docking Conf2->Dock Optimized 3D Structure Prep2 Protein Target Preparation Prep2->Dock Analyze Analyze Binding Interactions Dock->Analyze Validate Validate Docking Pose Analyze->Validate

Ligand Preparation: Modeling the cis-Chalcone

Since stable cis-chalcones are uncommon, the first step is to computationally generate and optimize the structure.

  • Methodology: The most rigorous approach uses Density Functional Theory (DFT) for geometry optimization [3] [4]. A common method is the B3LYP functional with a basis set like 6-311++G(d,p) [3].
  • Purpose: This calculation finds the most stable three-dimensional configuration of the cis-isomer, determining its precise bond lengths, angles, and energy state [3]. This optimized 3D structure is the ligand you will use for docking.
Molecular Docking Protocol

Once you have the prepared ligand and protein, you can proceed with docking.

  • Software: Commonly used programs include Molegro Virtual Docker (MVD) and others like AutoDock Vina, which are standard in the field [5] [6].
  • Target Protein: The protein structure is obtained from a database like the Protein Data Bank (PDB). You must specify the binding site, often defined by a known inhibitor (e.g., colchicine for tubulin, PDB ID: 3E22) [5].
  • Docking Parameters: The search algorithm should be set to a sufficient number of runs (e.g., a minimum of 30) and iterations (e.g., 1500) to thoroughly explore possible binding modes [6]. The results are typically ranked by a scoring function that estimates the binding energy (in kJ/mol or kcal/mol) [5] [6].
Analysis and Validation

After docking, the results need careful interpretation.

  • Analyzing Interactions: Examine the best-docked pose for specific interactions between the ligand and the protein's amino acids. Look for:
    • Hydrogen bonds [5] [4]
    • Van der Waals forces [4]
    • π-π stacking and other hydrophobic interactions [7]
  • Validation: To check the reliability of your docking setup, a standard practice is to extract the original ligand from the PDB file and re-dock it. A successful re-docking, where the computed pose closely matches the experimental one, validates your protocol [6].

Key Considerations for Your Research

The table below summarizes the main advantages and challenges of working with cis-chalcones.

Feature Description & Research Implication

| Conformational Stability | The cis-isomer is less stable than the trans-form due to steric clash between the carbonyl and the B-ring [1]. Implication: Confirms the need for DFT optimization prior to docking. | | Electronic Properties | The conjugated π-system is delocalized across the entire molecule, affecting its redox potential and how it interacts with proteins [1] [4]. Implication: Quantum chemical parameters (HOMO/LUMO, MEP) from DFT can predict reactivity. | | Synthetic Scarcity | Very few stable, naturally occurring cis-chalcones are available for experimental testing [3]. Implication: Highlights the value of computational studies to predict activity before complex synthesis. |

A Practical Path Forward

Given the current state of research, here is a practical approach to advance your work:

  • Focus on Computational Prediction: Use the workflow above to model and dock novel this compound structures. This can help you identify the most promising candidates for which synthesis might be worthwhile.
  • Correlate with Trans Isomers: When possible, conduct parallel docking studies on the corresponding trans-chalcones. This will provide a direct, internal comparison of how the isomeric form influences binding affinity and mode.
  • Explore Advanced Dynamics: For your most interesting hits, consider following up with Molecular Dynamics (MD) Simulations. MD can assess the stability of the this compound in the binding pocket over time, which is crucial given its inherent steric strain [2].

References

Cytotoxicity Comparison of Chalcone Isomers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings for the chalcone isomers E-α-p-OMe-C6H4-TMC and its Z-isomer, Z-α-p-OMe-C6H4-TMC [1].

Isomer Biological Activity Observed Effect Key Mechanism(s) Investigated
E-α-p-OMe-C6H4-TMC Distinct antiapoptotic (cytoprotective) Statistically significant, dose-dependent reduction in staurosporine-induced apoptosis; no toxic effects observed [1]. Induces HO-1 protein expression and activity; activates Nrf2 pathway; inhibits NF-κB pathway; reduces ROS production [1].
Z-α-p-OMe-C6H4-TMC No significant cytoprotective activity No statistically significant antiapoptotic effect was observed in the same model [1]. Information not provided in the available study [1].

Detailed Experimental Methodology

The comparative data in the table above was generated using the following experimental protocol [1]:

  • Cell Line: RAW264.7 macrophages (a murine cell line).
  • Apoptosis Induction: Cells were treated with staurosporine to induce apoptosis and reactive oxygen species (ROS) production.
  • Chalcone Treatment: Cells were pre-treated with 19 different chalcones, including E- and Z-α-p-OMe-C6H4-TMC, prior to staurosporine exposure.
  • Activity Assessment:
    • Apoptosis and ROS: Analyzed using flow cytometry or similar techniques.
    • HO-1 Expression: Measured through protein analysis (e.g., Western blot).
    • HO-1 Activity: Assessed by enzymatic activity assays.
    • Pathway Analysis: Nrf2 translocation was assessed, and NF-κB activity was measured.
  • Mechanistic Confirmation: The specific role of HO-1 was confirmed by using an inhibitor, tin protoporphyrin-IX (SnPP-IX), which abolished the antiapoptotic effect of the E-isomer.

Mechanism of Action Visualization

The cytoprotective effect of the active E-isomer operates through a specific pathway, which can be visualized in the diagram below. The Z-isomer does not appear to activate this pathway significantly [1].

ChalconePathway ChalconeE E-α-p-OMe-C6H4-TMC Nrf2Path Nrf2 Activation & Translocation ChalconeE->Nrf2Path Activates NFkBPath NF-κB Pathway Inhibition ChalconeE->NFkBPath Inhibits ROS ROS Production ChalconeE->ROS Reduces HO1Induction HO-1 Induction Nrf2Path->HO1Induction Leads to Cytoprotection Cytoprotection (Antiapoptotic Effect) HO1Induction->Cytoprotection Mediates Apoptosis Apoptosis Signal NFkBPath->Apoptosis Suppresses ROS->Apoptosis Promotes

Figure 1: Proposed cytoprotective mechanism of the E-isomer of α-p-OMe-C6H4-TMC. The pathway highlights induction of HO-1 via Nrf2 activation and simultaneous inhibition of NF-κB, leading to reduced apoptosis [1].

Key Insights and Research Implications

The dramatic difference in activity between the E- and Z-isomers underscores critical factors for your research:

  • Geometric Isomerism is Crucial: The E-configuration (trans) is thermodynamically more stable and, in this case, essential for the observed cytoprotective activity. The Z-isomer (cis) was inactive, highlighting that a compound's geometric isomerism is a critical determinant of its bioactivity and must be characterized in biological studies [1] [2].
  • A Non-Cytotoxic Inducer: Unlike many chalcones that exhibit cytotoxicity, E-α-p-OMe-C6H4-TMC demonstrated cytoprotective effects without toxicity in the model used. This suggests its mechanism, involving HO-1 induction, differs from the pro-oxidant, ROS-generating cytotoxicity reported for other chalcones [1] [3].
  • A Dual-Pathway Mechanism: The E-isomer's effect likely involves a multi-target mechanism, simultaneously activating the protective Nrf2 pathway and inhibiting the pro-inflammatory NF-κB pathway. This dual action presents a more complex and potentially more effective therapeutic profile than targeting a single pathway [1].

References

therapeutic efficacy comparison chalcone conformers

Author: Smolecule Technical Support Team. Date: February 2026

Structural Influence on Chalcone Efficacy

The core structure of chalcones is a 1,3-diaryl-2-propen-1-one system [1]. The trans isomer is generally recognized as the thermodynamically more stable and prevalent form [1] [2]. The table below summarizes how specific structural features are linked to biological activities based on recent research.

Table 1: Chalcone Structural Features and Associated Biological Activities

Structural Feature / Compound Biological Activity Proposed Mechanism / Target Key Experimental Findings
α,β-unsaturated carbonyl [2] [3] Broad anticancer, anti-inflammatory Michael addition receptor; binds to nucleophiles like cysteine thiols [2] Essential for reactivity; core to mechanism of action [2].
Thioderivative (Compound 4) [4] Anti-colorectal cancer Inhibits NF-κB & STAT3 signaling; reduces COX-2 expression [4] IC~50~: 2 µM (DLD-1 cells); inhibited STAT3 activation (21-22%) & p65 nuclear levels (22-26%) [4].
Thioderivative (Compound 5) [4] Anti-colorectal cancer Inhibits NF-κB; activates Nrf2 signaling pathway [4] IC~50~: 11-13 µM; reduced p50 nuclear levels (21-23%); activated Nrf2 [4].
SHG-44 [5] Anti-glioblastoma miRNA-mediated; induces apoptosis & cell cycle arrest [5] Dose-dependent reduction in viability, migration, colony formation in U87MG & U251MG cells [5].
Methoxy substitutions [2] Enhanced anticancer activity Modulation of lipophilicity, target interactions [2] Correlated with potent anti-angiogenic and anti-proliferative effects [2].
Hydroxyl groups [2] Antioxidant, pro-apoptotic Inhibition of key cell proliferation enzymes [2] Enhances interaction with molecular targets; improves efficacy [2].

Key Experimental Protocols

To evaluate the efficacy of chalcone compounds, researchers employ a standard set of in vitro and in silico methods. Here are the detailed protocols for key assays cited in the results above:

  • Cytotoxicity (MTT) Assay [4] [5]: Cells (e.g., DLD-1, HCT116, U87MG) are seeded in 96-well plates and treated with a range of chalcone concentrations (e.g., 0.5-100 µM) for 24-72 hours. MTT reagent is added and converted to formazan by metabolically active cells. The formazan crystals are dissolved, and absorbance is measured at 570 nm. The IC₅₀ value is calculated from the dose-response curve.
  • Western Blot Analysis [4]: After treatment, cells are lysed. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., NF-κB p65, STAT3, COX-2). Signal detection is performed using chemiluminescence after incubation with a secondary antibody.
  • Nuclear Translocation Assay [4]: Nuclear and cytosolic fractions of treated cells are separated. The levels of transcription factors (e.g., NF-κB p50/p65, STAT3) in the nuclear fractions are quantified using ELISA or Western blot to assess pathway activation.
  • sRNA-seq for miRNA Profiling [5]: Total RNA, including small RNAs, is extracted from treated and control GB cells. Small RNA libraries are prepared and sequenced. Bioinformatic analysis identifies differentially expressed miRNAs and their potential target pathways.
  • Molecular Docking [3]: The 3D structure of a target protein is prepared. Chalcone structures are optimized using computational chemistry methods. The docking simulation predicts the binding pose and affinity of the chalcone within the target's active site.

Visualizing Key Signaling Pathways

Chalcones exert their therapeutic effects by modulating critical cellular signaling pathways. The diagram below illustrates the primary pathways targeted, based on the evidence from your search results.

ChalconePathways start External Stressors (e.g., Inflammation, Oxidative Stress) nfkb_inactive NF-κB Pathway (Inactive in Cytoplasm) start->nfkb_inactive Inflammatory Signals stat3_inactive STAT3 Pathway (Inactive in Cytoplasm) start->stat3_inactive Cytokine Signals nrf2_inactive Nrf2 Pathway (Inactive, bound to Keap1) start->nrf2_inactive Oxidative/Electrophilic Stress nfkb_active NF-κB Activation & Nuclear Translocation nfkb_inactive->nfkb_active stat3_active STAT3 Activation & Nuclear Translocation stat3_inactive->stat3_active nrf2_active Nrf2 Release & Nuclear Translocation nrf2_inactive->nrf2_active cellular_response Cellular Response Proliferation, Inflammation, Cell Survival, Angiogenesis nfkb_active->cellular_response Gene Transcription stat3_active->cellular_response Gene Transcription antioxidant_response Antioxidant Response nrf2_active->antioxidant_response Gene Transcription chalcone_action Chalcone Intervention chalcone_action->nfkb_active Inhibits chalcone_action->stat3_active Inhibits chalcone_action->nrf2_active Activates chalcone_action->cellular_response Suppresses

Diagram Title: Chalcone Modulation of Key Signaling Pathways in Cancer

This diagram synthesizes evidence showing that chalcones simultaneously inhibit pro-cancerous pathways (NF-κB, STAT3) while activating a protective antioxidant response (Nrf2) [2] [4].

Key Insights for Research and Development

The collective data suggests that efficacy is less dependent on cis/trans conformation and more on strategic chemical modifications:

  • Targeting Key Pathways: The most promising chalcone derivatives show multi-target activity, particularly simultaneously inhibiting NF-κB and STAT3 while activating Nrf2, disrupting cancer proliferation and survival [2] [4].
  • Rational Structure Optimization: Introducing specific groups like thiomethoxy can significantly enhance potency and selectivity against specific cancer cell lines, as demonstrated with colorectal cancer models [4].
  • Beyond Cytotoxicity: Advanced efficacy evaluation now looks at miRNA-mediated mechanisms [5], effects on cell migration, and induction of apoptosis, providing a more comprehensive picture of therapeutic potential.

References

target selectivity of cis-chalcone derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Chalcones in Drug Discovery: An Overview

Chalcones are simple chemical scaffolds, known as 1,3-diaryl-2-propen-1-ones, and are precursors to many flavonoids [1] [2]. Their key chemical feature is an α,β-unsaturated carbonyl system, which acts as a Michael acceptor. This allows them to form covalent bonds with nucleophilic residues on target proteins, a mechanism central to their biological activity [3] [4].

The table below summarizes the primary signaling pathways and targets investigated for chalcone derivatives.

Signaling Pathway / Target Biological Role in Cancer Evidence in Chalcone Research
JAK/STAT Pathway [3] [5] [4] Regulates cell proliferation, survival, and immune responses; constitutive activation promotes tumor growth. Specific derivatives inhibit JAK1/JAK2 phosphorylation, reduce STAT1/STAT3 activation, and downregulate downstream target genes [5] [4].
NF-κB Pathway [3] [4] A key transcription factor in inflammation and cell survival; chronic activation is linked to carcinogenesis. Chalcones inhibit pathway activation, reduce NF-κB target gene expression, and modulate regulators like COX-2 [3] [4].
Microtubule Assembly [1] Essential for cell division and maintaining cell shape. Certain chalcone derivatives act as inhibitors, disrupting mitosis in cancer cells [1].
Induction of Apoptosis [1] [5] The process of programmed cell death, often evaded by cancer cells. Multiple derivatives induce apoptosis through cleavage of PARP and caspases, and by modulating proteins like survivin and p53 [1] [5] [4].
Cell Cycle Arrest [4] Halting the uncontrolled division of cancer cells. Demonstrated to cause cell cycle arrest at the G2/M phase [4].

This signaling pathway diagram illustrates how chalcone derivatives interact with key cancer-related targets:

architecture Cytokines Cytokines Receptor Cytokine/Growth Factor Receptor Cytokines->Receptor Growth_Factors Growth_Factors Growth_Factors->Receptor JAKs JAK Kinases (JAK1, JAK2) Receptor->JAKs Activates STATs STAT Transcription Factors (STAT1, STAT3) JAKs->STATs Phosphorylates STATs_Active p-STAT Dimers STATs->STATs_Active Dimerization & Nuclear Translocation NFkB_Inactive NF-κB (Inactive, bound to IκB) NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Release & Nuclear Translocation Target_Genes Proliferation Survival Immune Evasion Angiogenesis STATs_Active->Target_Genes NFkB_Active->Target_Genes IKKe IKK Kinase IKKe->NFkB_Inactive Activates (Phosphorylates IκB) Chalcones Chalcone Derivatives Chalcones->JAKs Inhibits Chalcones->STATs Inhibits Phosphorylation Chalcones->IKKe Inhibits

The diagram shows chalcones can simultaneously inhibit multiple pro-cancerous signaling pathways, with the JAK/STAT and NF-κB pathways being key targets [3] [5] [4].

Example Experimental Workflow

To illustrate how target selectivity is investigated, here is a generalized experimental workflow based on common methodologies in the literature [5] [4].

workflow Compound_Identification Compound Identification (Synthesis or Isolation) In_Silico_Analysis In Silico Analysis (Molecular Docking to predict target binding) Compound_Identification->In_Silico_Analysis In_Vitro_Testing In Vitro Cell-Based Testing In_Silico_Analysis->In_Vitro_Testing Mechanism_Elucidation Mechanism Elucidation (Western Blot, qRT-PCR to analyze protein/gene expression) In_Vitro_Testing->Mechanism_Elucidation Functional_Assays Functional Assays (Apoptosis, Cell Cycle, Migration assays) Mechanism_Elucidation->Functional_Assays

A typical study might involve the following key protocols:

  • Molecular Docking: To predict the binding affinity and interaction mode of a chalcone derivative with a target protein (e.g., JAK1, JAK2) [5].
  • Western Blotting: To detect changes in protein phosphorylation (e.g., p-JAK2, p-STAT3) and levels of apoptosis-related proteins (e.g., PARP, caspase-3) after treatment with the compound [5] [4].
  • qRT-PCR: To quantify the mRNA expression of downstream target genes (e.g., those regulated by STAT3 or NF-κB) to confirm functional pathway inhibition [5] [4].
  • Cell-Based Functional Assays: Such as flow cytometry for apoptosis and cell cycle analysis, and wound healing assays to assess migration inhibition [5] [4].

References

×

XLogP3

3.1

UNII

7MZ500TH07

Other CAS

614-46-0

Wikipedia

(Z)-chalcone

Dates

Last modified: 02-18-2024

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